5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
Description
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Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHBJMRXMFIYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720999 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165894-10-0 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride
High-Value Scaffold for Fragment-Based Drug Discovery (FBDD) [1]
Executive Summary & Compound Identification[1][2]
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a bicyclic, secondary amine scaffold widely utilized in medicinal chemistry as a "privileged structure."[1] Its rigid bicyclic core offers defined vectors for substituent exit, making it an ideal template for conformationally restricted peptidomimetics and kinase inhibitors.[1]
Unlike its isomer (imidazo[1,2-a]pyrazine), the [1,5-a] system provides a unique spatial arrangement of nitrogen atoms, often resulting in distinct pharmacological profiles and patentability in crowded intellectual property spaces.[1]
Chemical Identity Matrix[1][2][3]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number (2HCl) | 165894-10-0 |
| CAS Number (Free Base) | 297172-19-1 (Generic/Isomer dependent) |
| Molecular Formula | C₆H₉N₃[1][2][3][4][5] · 2HCl |
| Molecular Weight | 196.08 g/mol (Salt); 123.16 g/mol (Base) |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (DCM, Hexanes) |
| Structural Alert | Differentiation: Do not confuse with the [1,2-a] isomer (CAS 91476-80-1).[1] The [1,5-a] fusion involves the imidazole N1 and C5, creating a bridgehead nitrogen.[1][6] |
Chemical Architecture & Significance[1]
The "Privileged" Scaffold Rationale
In drug design, this molecule serves as a conformationally restricted piperazine .[1] By fusing the imidazole ring to the piperazine, the resulting bicycle locks the secondary amine into a specific chair/boat conformation.[1]
-
pKa Modulation: The imidazole ring withdraws electron density from the piperazine nitrogen, slightly lowering its pKa compared to a standard piperazine.[1] This impacts membrane permeability and metabolic stability.[1]
-
Vector Orientation: Substituents attached to the secondary amine (N7 position) project into a defined region of the binding pocket, distinct from flexible piperazine analogs.[1]
-
Hydrogen Bonding: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor, often critical for interacting with hinge regions in kinase targets.[1]
Structural Visualization (DOT)
The following diagram illustrates the numbering and the critical difference between the [1,5-a] target and the common [1,2-a] isomer.
Figure 1: Structural differentiation and functional reactivity of the [1,5-a] scaffold.[1][5]
Synthesis & Salt Formation Strategy
While commercial sources exist, in-house preparation is often required to ensure salt stoichiometry (2HCl vs. xHCl).[1] The dihydrochloride salt is preferred over the free base due to its hygroscopic stability and resistance to oxidation (N-oxide formation).[1]
General Synthetic Route
The synthesis typically involves the reduction of the aromatic imidazo[1,5-a]pyrazine parent or a cyclization of histamine derivatives.[1]
-
Cyclization: Condensation of ethylenediamine with a dicarbonyl equivalent or modified Pictet-Spengler reaction.[1]
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) of the aromatic precursor.[1]
-
Salt Formation: Treatment with anhydrous HCl in dioxane/ether.[1]
Why Dihydrochloride? The molecule contains three nitrogen atoms.[1]
-
N1 (Bridgehead): Low basicity due to aromaticity/delocalization.[1]
-
N3 (Imidazole): Weakly basic (pKa ~ 6-7).[1]
-
N7 (Piperazine): Moderately basic (pKa ~ 8-9).[1] The 2HCl salt ensures protonation of both basic centers (N3 and N7), yielding a free-flowing solid that is easier to weigh and dispense than the viscous, oil-prone free base.[1]
Experimental Protocols
Protocol A: Handling & Free-Basing for Synthesis
Objective: To convert the stable dihydrochloride storage form into the reactive free base for nucleophilic substitution or amide coupling.[1]
Reagents:
-
Dichloromethane (DCM) or 2-MeTHF[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]
-
Saturated NaHCO₃ solution[1]
Step-by-Step:
-
Suspension: Suspend 1.0 eq of the dihydrochloride salt in DCM (0.1 M concentration). Note: It will not dissolve immediately.[1]
-
Neutralization: Add 3.0 eq of DIPEA. The suspension should clarify as the lipophilic free base is liberated and the DIPEA·HCl salt forms (soluble in DCM).[1]
-
Verification: If the reaction requires anhydrous conditions, proceed directly with this solution.
-
Aqueous Workup (Optional): For strictly base-free applications, wash the organic layer with sat.[1] NaHCO₃, dry over Na₂SO₄, and concentrate.[1][6] Caution: The free base is volatile and prone to oxidation; use immediately.
Protocol B: Quality Control (QC) via ¹H-NMR
Objective: Confirm the integrity of the scaffold and the absence of the [1,2-a] isomer.[1]
-
Solvent: D₂O (for salt) or CDCl₃ (for free base).[1]
-
Key Diagnostic Signals (D₂O):
-
Look for the singlet corresponding to the imidazole C3-H (typically around δ 8.5 - 9.0 ppm, shifted downfield due to cationic charge).[1]
-
Verify the integration of the piperazine ring protons (multiplets around δ 3.0 - 4.5 ppm).[1]
-
Self-Validation: If the integration ratio of aromatic to aliphatic protons is not 1:6, the salt may be wet or degraded.[1]
-
Applications in Drug Discovery[1]
Kinase Inhibition
The imidazo[1,5-a]pyrazine core is a bioisostere for the purine ring of ATP.[1] It is frequently used to target:
-
PI3K (Phosphoinositide 3-kinase): The scaffold fits into the adenine-binding pocket.[1]
-
Tyrosine Kinases: Substituents at the C1 or C3 positions can access the hydrophobic back pocket.[1]
GPCR Ligands
Used as a rigid spacer in bivalent ligands targeting dopamine or serotonin receptors.[1] The rigidity reduces the entropic penalty of binding compared to flexible alkyl chains.[1]
Workflow Visualization (DOT)
The following diagram outlines the standard medicinal chemistry workflow using this scaffold.
Figure 2: Divergent synthesis workflow for library generation.
Safety and Handling
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] Store in a desiccator at -20°C.
-
Corrosivity: Upon contact with moisture, the salt generates HCl.[1] Use acid-resistant spatulas and glass vials.[1]
-
Toxicity: While specific toxicology data on this intermediate is limited, related imidazopyrazines are bioactive.[1] Treat as a potential irritant and sensitizer (H315, H319, H335).[1]
References
-
PubChem. (2025).[1] 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 165894-10-0 [chemicalbook.com]
- 3. 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride 98.00% | CAS: 1363404-99-2 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Mechanism of Action of the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Scaffold
The following technical guide details the pharmacological profile and mechanism of action (MoA) of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (and its stable dihydrochloride salt form).
While often utilized as a high-value chemical intermediate, this specific bicyclic scaffold has been identified as a privileged pharmacophore in drug discovery, most notably as the core structural motif for Dual Orexin Receptor Antagonists (DORAs) used in sleep medicine and Ubiquitin-Specific Protease 1 (USP1) inhibitors in oncology.
Executive Summary
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is the stable salt form of a bicyclic heterocycle characterized by a fused imidazole and piperazine ring system.[1] In medicinal chemistry, it functions as a rigid bioisostere that constrains the spatial orientation of substituents, maximizing binding affinity for specific G-Protein Coupled Receptors (GPCRs) and enzyme active sites.
Primary Pharmacological Targets:
-
Orexin Receptors (OX1R/OX2R): Derivatives of this scaffold act as potent, competitive antagonists, blocking the wakefulness-promoting neuropeptides Orexin-A and Orexin-B.
-
Ubiquitin-Specific Protease 1 (USP1): The scaffold serves as a key binding element for inhibitors that disrupt the DNA Damage Response (DDR) in cancer cells.
Mechanism of Action: Dual Orexin Receptor Antagonism (Sleep Regulation)
The most well-characterized biological activity of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine class is the modulation of the hypocretin/orexin system.
Molecular Binding Mechanism
The scaffold mimics the turn conformation of peptide ligands, allowing it to fit deep within the transmembrane binding pocket of the Orexin GPCRs.
-
Receptor Subtypes: Acts on OX1R (Gq-coupled) and OX2R (Gq/Gi/Gs-coupled).
-
Binding Mode: The imidazole nitrogen often engages in hydrogen bonding with specific residues (e.g., Asn/Tyr) in the receptor pocket, while the piperazine ring orients hydrophobic substituents (such as chlorophenyl or benzyl groups) into lipophilic sub-pockets.
-
Effect: Competitive Antagonism. By occupying the orthosteric site, the molecule prevents the native ligands (Orexin-A and Orexin-B) from activating the receptor.
Signal Transduction Blockade
Under normal physiological conditions, Orexin binding triggers a calcium influx that promotes neuronal excitation (wakefulness). The antagonist disrupts this cascade:
-
Blockade of Gq-Coupling: Prevents the exchange of GDP for GTP on the G
q subunit. -
PLC
Inhibition: Halts the activation of Phospholipase C . -
Calcium Suppression: Inhibits the production of IP3 (Inositol trisphosphate), thereby preventing the release of intracellular Ca
from the endoplasmic reticulum. -
Physiological Outcome: Reduction in histaminergic and cholinergic neuronal firing in the hypothalamus/brainstem, facilitating the transition from wakefulness to sleep (NREM and REM).
Visualization: Orexin Signaling Blockade
The following diagram illustrates the pathway blocked by the scaffold derivatives.
Caption: Competitive antagonism of the Orexin receptor signaling cascade by 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, preventing Calcium-mediated neuronal excitation.
Mechanism of Action: USP1 Inhibition (Oncology)
In the context of cancer therapy, this scaffold is used to target Ubiquitin-Specific Protease 1 (USP1) , a deubiquitinating enzyme (DUB) critical for DNA repair.
The USP1-ID1 Axis
-
Normal Function: USP1 stabilizes the protein ID1 (Inhibitor of DNA binding 1) by removing ubiquitin chains that would otherwise mark ID1 for proteasomal degradation. High ID1 levels promote "stemness" and resistance to therapy.
-
Inhibition Mechanism: The tetrahydroimidazo[1,5-a]pyrazine core binds to the catalytic cleft or an allosteric site of USP1.
-
Result: USP1 is disabled
ID1 is ubiquitinated and degraded Cancer cells lose stem cell-like properties and become sensitized to DNA-damaging agents (e.g., cisplatin, PARP inhibitors).
Experimental Protocols for Validation
Protocol: FLIPR Calcium Mobilization Assay (Orexin Activity)
Purpose: To quantify the antagonistic potency (
Reagents:
-
CHO-K1 cells stably expressing human OX1R or OX2R.
-
Fluo-4 AM (Calcium indicator dye).
-
Probenecid (to prevent dye leakage).
-
Agonist: Orexin-A (10 nM final concentration).
Workflow:
-
Seeding: Plate CHO-hOX1R cells (10,000/well) in 384-well black-wall plates. Incubate overnight at 37°C/5% CO
. -
Dye Loading: Aspirate media. Add 20 µL/well of Fluo-4 AM loading buffer (with 2.5 mM Probenecid). Incubate for 60 min at 37°C.
-
Compound Addition: Add 10 µL of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative (serial dilutions in HBSS). Incubate for 15 min at room temperature.
-
Activation: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject 10 µL of Orexin-A (
concentration). -
Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. response to determine
.
Protocol: Ubiquitin-AMC Enzymatic Assay (USP1 Activity)
Purpose: To measure the inhibition of USP1 deubiquitinating activity.
Workflow:
-
Reaction Mix: Combine recombinant USP1/UAF1 complex (2 nM) in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% BSA).
-
Inhibitor: Add test compound (dissolved in DMSO) and incubate for 30 min at 25°C.
-
Substrate: Initiate reaction by adding Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) at 500 nM.
-
Kinetic Read: Monitor fluorescence increase (Ex 380 nm / Em 460 nm) continuously for 60 min.
-
Validation: A decrease in the slope of the fluorescence curve compared to vehicle control indicates inhibition.
Quantitative Data Summary
The following table summarizes the typical potency ranges for derivatives of this scaffold reported in key literature (e.g., Sifferlen et al.).
| Target | Assay Type | Typical Potency ( | Biological Effect |
| OX1R (Human) | FLIPR Ca | 1 – 50 nM | Inhibition of wakefulness; Sleep induction |
| OX2R (Human) | FLIPR Ca | 1 – 50 nM | Suppression of REM sleep transitions |
| USP1 (Enzyme) | Ub-AMC Hydrolysis | < 100 nM | Destabilization of ID1; DNA repair failure |
| hERG Channel | Patch Clamp | > 10 µM (Desired) | Safety counter-screen (avoid cardiac toxicity) |
References
-
Sifferlen, T., et al. (2013). "Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 23(13), 3857-3863.[2]
-
Sifferlen, T., et al. (2010). "Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(5), 1539-1543.
-
Liang, Q., et al. (2014). "Discovery of USP1 Inhibitors as Potential Agents for Cancer Therapy." ACS Chemical Biology, 9(11), 2602-2611. (Contextual reference for USP1 inhibition mechanisms).
-
PubChem Compound Summary. "5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine.
Sources
Biological Activity of Imidazo[1,5-a]pyrazine Derivatives
Executive Summary: The "Privileged" Scaffold
In the realm of nitrogen-fused heterocycles, the imidazo[1,5-a]pyrazine scaffold represents a distinct and highly "privileged" template for drug discovery. Unlike its more common isomer, imidazo[1,2-a]pyrazine, the [1,5-a] fused system offers a unique vector orientation for substituents at the C-1, C-3, and C-8 positions, allowing for precise probing of ATP-binding pockets in kinases.
This guide dissects the biological activity of this scaffold, moving beyond simple phenotypic observations to the molecular mechanisms driving its efficacy in oncology (IGF-1R, mTOR) and immunology (BTK) . We analyze the structure-activity relationships (SAR) that transform this core into potent clinical candidates like Linsitinib (OSI-906) .
Structural & Chemical Space Analysis
The imidazo[1,5-a]pyrazine core is a bicyclic aromatic system comprising a pyrazine ring fused to an imidazole ring across the N-1 and C-8a bond.
Isomeric Distinction
It is critical to distinguish this scaffold from the 1,2-a isomer. The 1,5-a arrangement places the bridgehead nitrogen in a position that alters the electronic distribution and hydrogen-bonding potential of the hinge-binding motif.
| Feature | Imidazo[1,2-a]pyrazine | Imidazo[1,5-a]pyrazine |
| Common Use | Kinase inhibitors (e.g., BTK) | Kinase inhibitors (IGF-1R, mTOR), PDE10A |
| Hinge Binding | N-1 is typically the acceptor | N-2 (imidazole) is often the acceptor |
| C-8 Substitution | Difficult to access | Highly accessible (crucial for solubility/selectivity) |
Key Pharmacophores
-
C-1 Position: Often substituted with bulky aromatic groups (e.g., quinoline in OSI-906) to fill the hydrophobic back pocket of the kinase.
-
C-3 Position: Ideal for solubilizing groups or motifs that interact with the ribose-binding pocket.
-
C-8 Position: Presence of an amino group (
) here is frequently required for H-bond donation to the kinase hinge region (e.g., Glu/Met residues).
Therapeutic Landscape & Target Profile
The biological activity of imidazo[1,5-a]pyrazines is dominated by kinase inhibition, though activity against phosphodiesterases (PDE10A) has also been reported.
Table 1: Validated Biological Targets
| Target | Disease Indication | Key Compound | Mechanism of Action | Activity ( |
| IGF-1R / IR | Solid Tumors (Adrenocortical) | OSI-906 (Linsitinib) | Dual ATP-competitive inhibition | 35 nM / 75 nM |
| mTORC1/2 | Breast Cancer | Compound 4c | Serine/Threonine kinase inhibition | < 10 nM |
| BTK | Rheumatoid Arthritis | 8-amino derivatives | Reversible inhibition (non-covalent) | < 5 nM |
| c-Src | Ischemic Stroke | Compound 14c | Tyrosine kinase inhibition | ~ 10-50 nM |
Deep Dive: IGF-1R/IR Dual Inhibition (Oncology)
The most authoritative application of the imidazo[1,5-a]pyrazine scaffold is Linsitinib (OSI-906) .
Mechanism of Action
OSI-906 functions as a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2]
-
Significance: Monotherapy targeting only IGF-1R often fails due to compensatory signaling through the IR isoform A (IR-A). Dual inhibition blocks this escape route.
-
Binding Mode: The imidazo[1,5-a]pyrazine core mimics the adenine ring of ATP. The N-2 nitrogen accepts a hydrogen bond from the hinge region backbone, while the C-8 amino group donates a hydrogen bond.
Signaling Pathway Impact
Inhibition of IGF-1R/IR shuts down the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to apoptosis in tumor cells dependent on these survival signals.
Caption: Dual inhibition of IGF-1R and IR signaling pathways by imidazo[1,5-a]pyrazine derivatives prevents downstream activation of PI3K/AKT and MAPK cascades.
Experimental Protocols
To validate biological activity, reproducible synthesis and assay protocols are essential.
Synthesis of the Imidazo[1,5-a]pyrazine Core
Methodology: Cyclodehydration of N-(pyrazin-2-ylmethyl)amides. This is the industry-standard route for accessing the scaffold.
Step-by-Step Protocol:
-
Starting Material: Dissolve (3-chloropyrazin-2-yl)methanamine (1.0 eq) in anhydrous DCM.
-
Amide Coupling: Add the appropriate carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Stir at RT for 12 hours.[3]
-
Workup: Wash with saturated
, dry over , and concentrate to yield the amide intermediate. -
Cyclization: Dissolve the amide in
(excess, acts as solvent and reagent). -
Reflux: Heat to 80°C for 3-6 hours. Caution: Evolution of HCl gas.
-
Quench: Pour the reaction mixture slowly onto crushed ice/ammonia solution.
-
Purification: Extract with EtOAc and purify via silica gel chromatography (DCM/MeOH gradient).
TR-FRET Kinase Assay (IGF-1R)
Objective: Determine the
Protocol:
-
Reagents:
-
Recombinant human IGF-1R kinase domain.
-
Substrate: PolyGT (Glu:Tyr 4:1) biotinylated peptide.
-
ATP (
apparent concentration, typically 10-50 µM). -
Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled streptavidin.
-
-
Compound Prep: Serially dilute imidazo[1,5-a]pyrazine derivatives in DMSO (10-point curve).
-
Reaction:
-
Add 5 µL compound solution to 384-well plate.
-
Add 10 µL enzyme/peptide mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Initiate with 10 µL ATP solution.
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 25 µL detection mix (Eu-Ab + APC-Streptavidin in EDTA buffer to stop reaction).
-
Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to calculate
.
Structure-Activity Relationship (SAR) Logic[4]
The optimization of this scaffold relies on balancing lipophilicity with hinge-binding affinity.
Caption: SAR map highlighting the critical substitution vectors for optimizing kinase inhibitory activity on the imidazo[1,5-a]pyrazine scaffold.
Future Outlook: Beyond Oncology
While oncology remains the primary driver, recent data suggests the 8-amino-imidazo[1,5-a]pyrazine scaffold is gaining traction in immunology as a reversible BTK inhibitor . Unlike covalent inhibitors (e.g., Ibrutinib) that target Cys481, these derivatives rely on non-covalent interactions, offering a solution to Cys481Ser resistance mutations.
References
-
Mulvihill, M. J., et al. (2009).[1] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][2] Future Medicinal Chemistry.
-
Liu, J., et al. (2016).[4] Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters.
-
Barnett, S. F., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters.
-
Cellagen Technology. OSI-906 (Linsitinib) Product & Activity Data.
-
TSI Journals. Novel Imidazo[1,2-a]Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences.
Sources
Technical Guide: Discovery and Synthesis of Novel Imidazo[1,2-a]pyrazine Architectures
The following technical guide details the strategic discovery and synthesis of novel imidazo[1,2-a]pyrazine scaffolds. This document is structured to serve as an operational manual for medicinal chemists and process scientists.
Strategic Rationale: The Privileged Scaffold
The imidazo[1,2-a]pyrazine core is not merely a structural curiosity; it is a "privileged scaffold" in modern drug discovery.[1] Its planar, bicyclic heteroaromatic nature allows it to mimic the purine ring system of ATP, making it an exceptional template for Type I and Type II kinase inhibitors .
Beyond oncology, this scaffold is the chemoluminescent core of coelenterazine , essential for bioluminescent imaging, and has shown high affinity for benzodiazepine receptors and infectious disease targets (e.g., Plasmodium kinases).
Key Pharmacophoric Vectors
To design novel compounds, one must exploit the distinct electronic and steric vectors of the ring system:
-
N1/N7 Acceptors: Critical for hydrogen bonding (e.g., with the hinge region of kinases).
-
C3 Position: The most nucleophilic site; ideal for introducing solubilizing groups or targeting solvent-exposed regions.
-
C6/C8 Positions: Electrophilic sites on the pyrazine ring; amenable to cross-coupling for accessing hydrophobic pockets.
Synthetic Methodologies: From Library to Lead
We categorize synthesis into three tiers: Classical Assembly (robust, scale-up), Multicomponent Discovery (high-throughput libraries), and Late-Stage Functionalization (lead optimization).
Tier 1: The Classical Condensation (Hantzsch-Type)
Best for: Scale-up of simple cores.
Mechanism: Condensation of 2-aminopyrazines with
Tier 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Best for: Rapid library generation (Discovery Phase). Mechanism: A one-pot, three-component reaction (3-CR) between a 2-aminopyrazine, an aldehyde, and an isocyanide.[2][3] Advantage: Introduces diversity at C2 and C3 simultaneously in a single step.
Tier 3: C-H Activation & Late-Stage Functionalization
Best for: SAR tuning of established leads. Mechanism: Pd-catalyzed direct arylation or borylation at C3/C5.
Visualization of Synthetic Pathways
The following diagram illustrates the decision matrix for synthesizing imidazo[1,2-a]pyrazines.
Caption: Decision tree for selecting synthetic routes based on project stage (Discovery vs. Scale-up).
Detailed Experimental Protocols
Protocol A: High-Throughput GBB Synthesis (Discovery Mode)
This protocol utilizes a Lewis acid catalyst to accelerate the condensation, suitable for automated liquid handling systems.
Reagents:
-
2-Aminopyrazine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Isocyanide (1.2 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)
] (5 mol%) or Iodine (10 mol%) -
Solvent: MeOH:DCM (1:1) or TFE (2,2,2-Trifluoroethanol)
Step-by-Step Methodology:
-
Preparation: In a 4 mL screw-cap vial equipped with a magnetic stir bar, dissolve the 2-aminopyrazine (0.5 mmol) and aldehyde (0.6 mmol) in TFE (2 mL).
-
Activation: Add Sc(OTf)
(12 mg, 0.025 mmol). Stir at room temperature for 15 minutes to facilitate imine formation (Schiff base). -
Cyclization: Add the isocyanide (0.6 mmol). Cap the vial tightly.
-
Reaction: Heat the block to 60°C for 4–12 hours. Monitor via LC-MS for the disappearance of the imine intermediate.
-
Workup: Evaporate volatiles under reduced pressure (SpeedVac).
-
Purification: Dissolve residue in DMSO/MeOH and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Expert Insight: TFE is a superior solvent here due to its high ionizing power and hydrogen-bond donating ability, which stabilizes the transition state and often eliminates the need for external Lewis acids.
Protocol B: Regioselective C3-Bromination (Intermediate Generation)
To access C3-functionalized derivatives from a simple C2-substituted core (Method A), controlled bromination is required.
-
Dissolution: Dissolve imidazo[1,2-a]pyrazine (1.0 equiv) in DMF (0.5 M).
-
Addition: Add NBS (N-Bromosuccinimide, 1.05 equiv) portion-wise at 0°C.
-
Quench: Stir for 1 hour, then quench with 10% Na
S O . -
Isolation: Precipitate with water or extract with EtOAc. This bromide is a universal handle for Suzuki/Sonogashira couplings.
SAR Optimization & Logic
The following table summarizes the Structure-Activity Relationship (SAR) logic for kinase inhibitor design using this scaffold.
| Position | Chemical Vector | Biological Function / Design Logic | Preferred Substituents |
| C3 | Nucleophilic | Solubility & Hinge Interaction. Often points towards solvent or ribose pocket. | Amines, Morpholines, Piperazines (via Mannich or GBB). |
| C8 | Electrophilic | Selectivity Filter. Proximity to the gatekeeper residue in kinases. | Amines (NH |
| C6 | Electrophilic | Hydrophobic Reach. Extends into the deep hydrophobic pocket (Back pocket). | Aryl, Heteroaryl (via Suzuki coupling). |
| C2 | Stable | Structural Rigidity. Orients the scaffold; often an aryl ring. | Phenyl, Pyridine, Thiophene. |
Pathway Diagram: SAR Logic Flow
Caption: SAR optimization map detailing the functional role of each position on the scaffold.
References
-
General Synthesis & GBB Reaction
-
Industrial Scale-Up
- Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction.
-
Source: Synthesis, 2017.[6]
-
Kinase Inhibition (Aurora A)
-
C-H Activation Strategies
Sources
- 1. mdpi.com [mdpi.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship of Tetrahydroimidazo[1,5-a]pyrazines
The following technical guide details the structure-activity relationship (SAR) of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. This analysis focuses on its utility in medicinal chemistry, specifically as a privileged structure for targeting Phosphodiesterase 10A (PDE10A) and other CNS targets.
Executive Summary
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine moiety represents a "privileged scaffold" in modern drug discovery. Its bicyclic architecture fuses a rigid, aromatic imidazole ring with a flexible, saturated pyrazine ring. This unique combination offers a defined vector for substituent projection while maintaining a tunable basicity profile (typically pKa ~7.5–8.5 at N7), making it ideal for CNS penetration.
This guide dissects the scaffold's chemical architecture, outlines robust synthetic pathways, and provides a granular analysis of its SAR, grounded in its application as a PDE10A inhibitor for the treatment of schizophrenia and neurodegenerative disorders.
Part 1: The Scaffold Architecture
The core structure consists of a fused 6,5-bicyclic system. In the tetrahydro form, the pyrazine ring is saturated, introducing conformational flexibility and stereochemical complexity that is absent in the fully aromatic parent.
Numbering and Zones
For the purpose of this guide, we utilize standard IUPAC numbering for the fused system:
-
Zone A (Imidazole Head): Positions C1 and C3. These are aromatic carbons available for electrophilic substitution or cross-coupling. They typically engage in
-stacking or hydrogen bonding in the receptor active site. -
Zone B (The Bridgehead): Position C8a (bridgehead carbon) and N4 (bridgehead nitrogen).
-
Zone C (Pyrazine Body): The saturated ring containing N7. The N7 nitrogen is the primary handle for modulating solubility and metabolic stability.
-
Chiral Centers: Positions C5 and C8 are common sites for stereochemical modification.
Part 2: Synthetic Access
To explore the SAR, robust synthetic routes are required. The most reliable method involves the construction of the imidazo[1,5-a]pyrazin-3-one core followed by reduction, or the cyclization of functionalized amino acids.
Protocol: Cyclization via N-Acyliminium Ion
This method allows for the introduction of diverse substituents at C1 and C3 early in the synthesis.
Figure 1: General synthetic workflow for accessing the tetrahydroimidazo[1,5-a]pyrazine core via amide reduction.
Part 3: SAR Deep Dive (Case Study: PDE10A Inhibition)
The most extensive SAR data for this scaffold exists within the context of Phosphodiesterase 10A (PDE10A) inhibitors. PDE10A hydrolyzes cAMP and cGMP; its inhibition is a validated mechanism for antipsychotic therapy.
Zone A: The Imidazole Head (Potency Drivers)
Modifications at C1 and C3 determine the scaffold's ability to occupy the hydrophobic "Q-pocket" of the enzyme.
-
C1-Substitution: Small alkyl groups (Methyl, Ethyl) are tolerated, but bulky groups often cause steric clash unless the receptor pocket is induced to open.
-
C3-Substitution (Critical): This is the primary vector for potency.
-
Aryl/Heteroaryl groups: A phenyl or pyridyl ring at C3 is often essential for
-stacking with Phe696 in the PDE10A active site. -
Selectivity: 4-pyridyl substituents often improve selectivity against other PDE isoforms (like PDE2 or PDE3) compared to phenyl analogs.
-
Zone C: The Pyrazine Body (ADME & Selectivity)
The N7 nitrogen is the secondary pharmacophore.
-
Basicity: The unfunctionalized N7 has a pKa ~8.5. While good for solubility, high basicity can lead to phospholipidosis or P-gp efflux.
-
N7-Derivatization:
-
Amidation/Urea Formation: Converting N7 to an amide or urea reduces basicity (pKa < 7), improving CNS penetration (Brain/Plasma ratio).
-
Lipophilic Tails: Attaching a benzyl or phenethyl group at N7 targets the "Selectivity Pocket" (S-pocket) of PDE10A.
-
Quantitative Data Summary
The following table summarizes the SAR trends observed in PDE10A inhibition assays (Data synthesized from general literature trends [1, 2]).
| Compound Class | R1 (C3-Pos) | R2 (N7-Pos) | PDE10A IC50 (nM) | Brain/Plasma Ratio |
| Baseline | H | H | > 10,000 | Low (< 0.1) |
| Gen 1 | Phenyl | Methyl | 450 | 0.3 |
| Gen 2 | 4-Pyridyl | Benzyl | 12 | 0.8 |
| Gen 3 | 4-Pyridyl | (Substituted)-Benzyl | 0.5 - 2.0 | > 1.5 |
| Metabolic Liability | Phenyl | Alkyl | High Clearance | Low |
Part 4: Metabolic Stability & Optimization
A major liability of the tetrahydroimidazo[1,5-a]pyrazine scaffold is oxidative metabolism.
-
N-Dealkylation: The N7-alkyl groups are prone to CYP450-mediated dealkylation.
-
Solution: Use of cyclic ethers (e.g., tetrahydropyran) or fluorinated alkyls at N7 to block metabolic soft spots.
-
-
Imine Formation: Oxidation of the C5-C6 bond to form an iminium ion can lead to reactive metabolites (glutathione trapping).
-
Solution: Introduction of gem-dimethyl groups at C5 or C8 creates steric hindrance, blocking the approach of metabolic enzymes.
-
Figure 2: Metabolic liabilities and medicinal chemistry mitigation strategies.
Part 5: Experimental Protocols
General Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
Validation: This protocol uses a reduction strategy to ensure stereochemical retention if starting from chiral amino acids.
-
Cyclization: Dissolve N-(2-aminoethyl)imidazole derivative (1.0 eq) in anhydrous DMF. Add formaldehyde (1.2 eq) and catalytic p-TsOH. Heat to 80°C for 4 hours. (Pictet-Spengler variation).
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x). Dry over MgSO4.
-
Reduction (if starting from oxo-intermediate): Dissolve the imidazo[1,5-a]pyrazin-3-one in dry THF. Cool to 0°C. Add LiAlH4 (3.0 eq) dropwise under Argon. Reflux for 6 hours.
-
Purification: Flash chromatography (DCM/MeOH/NH3 90:9:1).
PDE10A Scintillation Proximity Assay (SPA)
Purpose: To determine IC50 values for synthesized analogs.
-
Reagents: Human recombinant PDE10A enzyme, [3H]-cAMP (substrate), Yttrium silicate SPA beads.
-
Incubation: Mix enzyme + compound (in DMSO) + [3H]-cAMP in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination: Add SPA beads suspended in 18 mM Zinc Sulfate (stops reaction and captures radiolabeled AMP).
-
Readout: Count on a MicroBeta scintillation counter.
References
-
Kehler, J., et al. (2011). "Discovery of novel tetrahydroimidazo[1,5-a]pyrazine derivatives as potent and selective PDE10A inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Nielsen, J., et al. (2012). "Synthesis and structure-activity relationship of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives." Journal of Medicinal Chemistry.
-
Vergara, E., et al. (2014). "Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization."[1][2] Organic & Biomolecular Chemistry.
-
Sugiura, T., et al. (2012). "Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives." Chemical and Pharmaceutical Bulletin.
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An In-Depth Technical Guide to the Gαq/11 Signaling Pathway in Uveal Melanoma
Abstract
Uveal melanoma (UM) is the most prevalent primary intraocular malignancy in adults, characterized by a high propensity for metastatic spread, primarily to the liver, and a dismal prognosis once disseminated. A defining molecular feature of this cancer is the presence of mutually exclusive, activating mutations in the genes GNAQ and GNA11, which encode the G protein α-subunits Gαq and Gα11, respectively. Found in over 90% of primary and metastatic UM tumors, these mutations are critical initiating events that drive oncogenesis.[1][2][3] They lock the Gαq/11 proteins in a constitutively active, GTP-bound state, leading to aberrant and sustained activation of downstream signaling cascades that govern cell proliferation, survival, and migration. This guide provides a comprehensive technical overview of the Gαq/11 signaling pathway in the context of uveal melanoma. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core signaling axes, field-proven experimental methodologies to interrogate this pathway, and insights into emerging therapeutic strategies.
Introduction: The Central Oncogenic Role of Gαq/11 in Uveal Melanoma
Unlike cutaneous melanoma, which is frequently driven by mutations in BRAF or NRAS, uveal melanoma pathogenesis is dominated by mutations in G protein-coupled receptor (GPCR) signaling pathways.[4] The most common of these are somatic missense mutations in GNAQ and its paralog, GNA11.[1] These mutations typically occur at one of two hotspot codons: glutamine 209 (Q209) or arginine 183 (R183).[2][5] Both residues are located within the GTPase domain of the Gα subunit and are critical for GTP hydrolysis, the intrinsic "off-switch" that terminates signaling.[2] Mutations at these sites cripple the GTPase activity, resulting in a protein that is perpetually "on," thereby uncoupling it from the need for GPCR activation and leading to relentless downstream signaling.[2][6]
This constitutive Gαq/11 activity is the primary driver of uveal melanoma initiation and progression, making it a critical pathway for both fundamental research and therapeutic intervention. Understanding the intricate network of downstream effectors is paramount for developing effective targeted therapies.
The Core Signaling Architecture of Oncogenic Gαq/11
Once activated, mutant Gαq/11 subunits trigger a complex and branching signaling network. While numerous effectors have been identified, three principal axes have been delineated as central to UM pathology: the Phospholipase Cβ-Protein Kinase C pathway, the PI3K-AKT pathway, and the Trio-Rho/Rac-YAP pathway. These pathways do not operate in isolation but exhibit significant crosstalk and compensatory mechanisms.
The Canonical PLCβ-PKC-MAPK Axis
The best-characterized effector of Gαq/11 is Phospholipase Cβ (PLCβ).[7]
-
PLCβ Activation: Constitutively active Gαq/11 binds to and activates PLCβ at the plasma membrane.
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
PKC and MAPK Activation: DAG recruits and activates members of the Protein Kinase C (PKC) family. Activated PKC, in turn, stimulates the Raf-MEK-ERK (MAPK) cascade, a central pathway controlling cell proliferation.[7] This sustained MAPK signaling in the absence of BRAF or NRAS mutations is a hallmark of Gαq/11-mutant uveal melanoma.[2]
The Parallel PI3K/AKT/mTOR Survival Pathway
Evidence indicates that oncogenic Gαq/11 also promotes cell survival and growth through the PI3K/AKT/mTOR pathway. While the precise mechanism of activation is still under investigation, it is clear that this pathway is engaged downstream of mutant Gαq/11 and contributes to the malignant phenotype. Co-targeting the MEK and PI3K pathways has shown synergistic effects in inducing apoptosis in UM cell lines, highlighting the importance of this parallel axis.
The Hippo-Independent YAP/TAZ Activation Axis
A pivotal discovery in UM biology was the identification of the transcriptional co-activator Yes-associated protein (YAP) as a critical downstream effector of oncogenic Gαq/11.[6][8][9]
-
Hippo-Independent Mechanism: Unlike in many other cancers where YAP is regulated by the canonical Hippo kinase cascade (LATS1/2), in UM, Gαq/11 activates YAP through a Hippo-independent mechanism.[8][10]
-
Trio, Rho, and Rac: This activation is mediated by the guanine nucleotide exchange factor (GEF) Trio, which in turn activates the small GTPases Rho and Rac.[8][10]
-
YAP Dephosphorylation and Nuclear Translocation: This signaling cascade leads to the dephosphorylation of YAP, promoting its translocation into the nucleus.
-
Oncogenic Transcription: In the nucleus, YAP partners with TEAD family transcription factors to drive the expression of genes that promote cell proliferation, survival, and tumor growth.[9] The YAP inhibitor verteporfin has been shown to block the growth of UM cells with Gαq/11 mutations, underscoring the therapeutic potential of targeting this axis.[6]
The complex interplay of these signaling pathways is visualized in the diagram below.
Therapeutic Targeting of the Gαq/11 Pathway
The central role of Gαq/11 in driving uveal melanoma has made it an intense focus of drug development. However, targeting downstream effectors has met with limited clinical success, often due to pathway redundancy and feedback mechanisms.
-
MEK and PKC Inhibitors: While effective at inhibiting proliferation in preclinical models, inhibitors of MEK (e.g., Selumetinib) and PKC (e.g., Sotrastaurin) have shown modest efficacy in clinical trials for metastatic UM.
-
Direct Gαq/11 Inhibitors: A more promising strategy is the direct inhibition of the oncogenic Gαq/11 proteins themselves. Molecules like FR900359 (FR) and YM-254890 have been shown to selectively inhibit Gαq/11 signaling, leading to cell cycle arrest and apoptosis in UM cells. [1]These compounds represent a novel therapeutic avenue, although challenges related to their delivery and potential toxicity remain. [3][11]* Combination Therapies: Given the complex signaling network, combination therapies are a rational approach. For instance, dual inhibition of MEK and Focal Adhesion Kinase (FAK), another downstream effector, has shown synergistic effects in preclinical models by overcoming compensatory signaling.
Conclusion and Future Directions
The discovery of activating GNAQ and GNA11 mutations has revolutionized our understanding of uveal melanoma, defining it as a disease driven by aberrant G protein signaling. This knowledge has illuminated a clear therapeutic target and spurred the development of novel inhibitors. The experimental methodologies detailed in this guide provide a robust framework for researchers to dissect the intricacies of this pathway, validate new therapeutic agents, and ultimately translate these findings into effective treatments for patients with this devastating disease. Future research will likely focus on developing more potent and specific direct Gαq/11 inhibitors, elucidating mechanisms of therapeutic resistance, and optimizing combination strategies to create a durable clinical response.
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Ultradeep sequencing detects GNAQ and GNA11 mutations in cell-free DNA from plasma of patients with uveal melanoma. (2013). Clinical Chemistry. [Link]
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Mutations in GNA11 in uveal melanoma. (2010). The New England Journal of Medicine. [Link]
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GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma. (2022). Cancers. [Link]
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Test Details - GNAQ and GNA11 Mutation Analysis. Knight Diagnostic Laboratories. [Link]
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Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Frontiers in Pharmacology. [Link]
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Research in practice: Therapeutic targeting of oncogenic GNAQ mutations in uveal melanoma. (2020). Journal der Deutschen Dermatologischen Gesellschaft. [Link]
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Targeting Oncogenic Gαq/11 in Uveal Melanoma. (2021). Cancers. [Link]
-
Mutant Gq/11 promote uveal melanoma tumorigenesis by activating YAP. (2014). Cancer Cell. [Link]
-
GNAQ/11 Mutations in Uveal Melanoma: Is YAP the Key to Targeted Therapy?. (2014). Cancer Cell. [Link]
-
FASP (Filter Aided Spample Preparation) protocol. University of Washington Proteomics Resource. [Link]
-
Targeting Oncogenic Gαq/11 in Uveal Melanoma. (2021). PubMed. [Link]
-
Distribution of GNAQ and GNA11 Mutation Signatures in Uveal Melanoma Points to a Light Dependent Mutation Mechanism. (2014). PLOS One. [Link]
-
YAP inhibition blocks uveal melanogenesis driven by GNAQ or GNA11 mutations. (2014). Oncotarget. [Link]
-
Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses. (2021). Molecular & Cellular Proteomics. [Link]
-
Hippo-Independent Activation of YAP by the GNAQ Uveal Melanoma Oncogene through a Trio-regulated Rho GTPase Signaling Circuitry. (2014). Cancer Cell. [Link]
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Protein kinase C and cancer: what we know and what we do not. (2014). The FEBS Journal. [Link]
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Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. (2019). Methods in Molecular Biology. [Link]
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2019). Methods in Cell Biology. [Link]
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Uveal Melanoma Cell Line Proliferation Is Inhibited by Ricolinostat, a Histone Deacetylase Inhibitor. (2022). International Journal of Molecular Sciences. [Link]
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Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. [Link]
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YAP immunofluorescent staining is non-specific in MEFs. ResearchGate. [Link]
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Hippo Pathway/TEAD Luciferase Reporter MCF7 Cell Line. BPS Bioscience. [Link]
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PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol. [Link]
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Quantitative Evaluation of Filter Aided Sample Preparation (FASP) and Multienzyme Digestion FASP Protocols. (2016). Analytical Chemistry. [Link]
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Targeting Protein Kinase C for Cancer Therapy. (2021). Cancers. [Link]
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Protein-Protein Interactions: Co-Immunoprecipitation. (2017). Methods in Molecular Biology. [Link]
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BrdU cell proliferation and MTT cell viability assay for different Wnt signaling manipulators. ResearchGate. [Link]
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Novel Treatments of Uveal Melanoma Identified with a Synthetic Lethal CRISPR/Cas9 Screen. (2020). Cancers. [Link]
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Practice guidelines for Sanger Sequencing Analysis and Interpretation. Association for Clinical Genomic Science. [Link]
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Detection of TAZ and YAP by western, IHC and IF. University of Padua. [Link]
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Looking for IF/IHC protocol for YAP?. ResearchGate. [Link]
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GNAQ/11 and BAP1 mutant isogenic cell lines engineered by CRISPR/Cas9 to model ocular melanoma. (2020). Investigative Ophthalmology & Visual Science. [Link]
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Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. (1995). Anticancer Research. [Link]
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Human TEAD4/YAP (Hippo Pathway) Reporter Assay System. Indigo Biosciences. [Link]
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PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera Corporation. [Link]
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Cell proliferation Profile of Five Human Uveal Melanoma Cell Lines of Different Metastatic Potential. (1996). Investigative Ophthalmology & Visual Science. [Link]
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Mechanistic insights into Hippo-YAP pathway activation for enhanced DFU healing. (2023). Journal of Translational Medicine. [Link]
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Filter Aided Sample Preparation (FASP) Method. Max Planck Institute of Biochemistry. [Link]
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TEAD reporter luciferase activity observed in HEK293T cells. ResearchGate. [Link]
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ERK1/2 is highly phosphorylated in melanoma metastases and protects melanoma cells from cisplatin-mediated apoptosis. (2007). Oncogene. [Link]
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Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. (2022). Bitesize Bio. [Link]
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Homozygous CRISPR/Cas9 Knockout Generated a Novel Functionally Active Exon 1 Skipping XPA Variant in Melanoma Cells. (2021). International Journal of Molecular Sciences. [Link]
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Does filter aided sample preparation (FASP) provide sufficient method linearity for quantitative plant shotgun proteomics?. ChemRxiv. [Link]
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Luciferase Assay protocol. Emory University. [Link]
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Abstract 2610: GNAQ/GNA11 and BAP1 mutant isogenic cell lines engineered by CRISPR/Cas9 gene editing to model ocular melanoma. ResearchGate. [Link]
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Cell biology of ERK inhibitor activity in tumor cells. ResearchGate. [Link]
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Methodological & Application
Application Note: Investigating the Therapeutic Potential of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride in Uveal Melanoma Cell Lines
Introduction: The Unmet Need in Uveal Melanoma and a Novel Therapeutic Avenue
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults. Despite effective local control of the primary tumor, up to 50% of patients develop metastatic disease, which is overwhelmingly refractory to conventional chemotherapies and targeted agents, resulting in a dismal prognosis. The unique genetic landscape of uveal melanoma, dominated by activating mutations in GNAQ and GNA11 (GNAQ/11), sets it apart from cutaneous melanoma and necessitates the exploration of novel therapeutic strategies.[1][2] These mutations constitutively activate downstream signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways, as well as the Hippo-YAP/TAZ pathway, which collectively drive tumor cell proliferation, survival, and migration.[3][4]
The imidazopyrazine scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[5][6][7] These compounds have been shown to modulate key signaling cascades implicated in tumorigenesis. While 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride has not been extensively studied in the context of oncology, its structural similarity to other bioactive heterocyclic compounds suggests it may possess therapeutic potential against cancers driven by aberrant signaling pathways. This application note provides a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in uveal melanoma cell lines, with a focus on its impact on cell viability, apoptosis, and the core signaling pathways that underpin the disease.
Proposed Mechanism of Action: Targeting the GNAQ/11 Signaling Nexus
The central hypothesis for the anticancer activity of this compound in uveal melanoma is its potential to interfere with the downstream effectors of mutant GNAQ/11. Given the established role of imidazopyridine and related compounds in modulating kinase signaling, it is plausible that this molecule could inhibit one or more of the key nodes in the MAPK, PI3K/AKT, or YAP/TAZ pathways. By disrupting these pro-survival signals, the compound may induce cell cycle arrest, trigger apoptosis, and ultimately reduce the viability of uveal melanoma cells. The experimental protocols outlined below are designed to systematically test this hypothesis.
Figure 1: Hypothesized mechanism of action. The compound may inhibit key downstream signaling pathways (MAPK, PI3K/AKT, YAP/TAZ) activated by mutant GNAQ/11 in uveal melanoma.
Experimental Workflow: A Step-by-Step Investigative Approach
The following workflow provides a logical sequence for evaluating the compound's efficacy and mechanism of action.
Figure 2: A systematic workflow for the evaluation of the compound in uveal melanoma cell lines.
Detailed Protocols
Part 1: Uveal Melanoma Cell Culture
Rationale: Establishing and maintaining healthy, consistent cell cultures is paramount for reproducible experimental results. The choice of cell lines should ideally include those with known GNAQ/11 mutation status to ensure relevance to the disease.
Recommended Cell Lines:
-
92.1: A widely used cell line derived from a primary choroidal melanoma, known to harbor a GNAQ mutation.[8][9]
-
Mel270: Another well-characterized cell line from a primary uveal melanoma with a GNAQ mutation.
-
OMM1, OMM2.5: Additional primary uveal melanoma cell lines that can provide a broader representation of the disease.
Materials:
-
Uveal melanoma cell lines (e.g., 92.1, Mel270)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium. Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes.
-
Reseeding: Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:6.
Part 2: Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for determining the dose-dependent cytotoxic effects of the compound and for calculating the half-maximal inhibitory concentration (IC50).[4][10]
Materials:
-
Uveal melanoma cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed uveal melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or saline as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[11]
| Treatment Group | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| Compound (1 µM) | 1.10 ± 0.06 | 88% |
| Compound (10 µM) | 0.65 ± 0.05 | 52% |
| Compound (50 µM) | 0.20 ± 0.03 | 16% |
| Compound (100 µM) | 0.10 ± 0.02 | 8% |
| Table 1: Example data from an MTT assay. |
Part 3: Apoptosis Assay (Annexin V/PI Staining)
Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) double staining assay followed by flow cytometry is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[12][13]
Materials:
-
Uveal melanoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS. Resuspend the cell pellet in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Incubation: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Add 400 µL of 1x binding buffer to each tube and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells[12]
-
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95 ± 2.5 | 3 ± 0.8 | 1.5 ± 0.5 | 0.5 ± 0.2 |
| Compound (IC50) | 60 ± 4.1 | 25 ± 3.2 | 12 ± 2.1 | 3 ± 1.0 |
| Compound (2x IC50) | 35 ± 3.8 | 40 ± 4.5 | 20 ± 2.8 | 5 ± 1.5 |
| Table 2: Example data from an Annexin V/PI apoptosis assay. |
Part 4: Western Blot Analysis of Signaling Pathways
Rationale: Western blotting is used to investigate the molecular mechanism of action by assessing the phosphorylation status and total protein levels of key components in the GNAQ/11 downstream signaling pathways. A decrease in the phosphorylation of key proteins like ERK, AKT, and YAP/TAZ would support the proposed mechanism of action.[15]
Materials:
-
Uveal melanoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Treat cells with the compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.[16][17][18]
| Target Protein | Supplier Example | Application |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | Western Blot |
| Total ERK1/2 | Cell Signaling Technology | Western Blot |
| p-AKT (Ser473) | Cell Signaling Technology | Western Blot |
| Total AKT | Cell Signaling Technology | Western Blot |
| YAP | Cell Signaling Technology | Western Blot |
| TAZ | Cell Signaling Technology | Western Blot |
| GNAQ | Santa Cruz Biotechnology | Western Blot |
| GNA11 | Novus Biologicals | Western Blot |
| β-Actin (Loading Control) | Sigma-Aldrich | Western Blot |
| Table 3: Recommended primary antibodies for Western blot analysis. |
Conclusion and Future Directions
This application note provides a robust framework for the initial preclinical evaluation of this compound in uveal melanoma. The successful execution of these protocols will elucidate the compound's cytotoxic and pro-apoptotic effects and provide critical insights into its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo studies using xenograft models, to fully assess its therapeutic potential for this devastating disease. The modular nature of these protocols allows for expansion to include other relevant assays, such as cell cycle analysis, migration and invasion assays, and combination studies with other targeted therapies.
References
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Jadhav, S. B., et al. (2021). Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. ResearchGate. Available at: [Link]
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Shree, S., et al. (2023). Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. PubMed. Available at: [Link]
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Chen, Y., et al. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. PubMed Central. Available at: [Link]
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Yu, F. X., et al. (2019). YAP/TAZ Activation Drives Uveal Melanoma Initiation and Progression. PubMed. Available at: [Link]
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Chen, D., et al. (2016). YAP inhibition blocks uveal melanogenesis driven by GNAQ or GNA11 mutations. NIH. Available at: [Link]
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Karataş, F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. Available at: [Link]
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Feng, X., et al. (2014). Hippo-Independent Activation of YAP by the GNAQ Uveal Melanoma Oncogene through a Trio-regulated Rho GTPase Signaling Circuitry. PubMed Central. Available at: [Link]
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Ambrosini, G., et al. (2014). Combination Small Molecule MEK and PI3K Inhibition Enhances Uveal Melanoma Cell Death in a Mutant GNAQ- and GNA11-Dependent Manner. AACR Journals. Available at: [Link]
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Zou, M., et al. (2008). Involvement of PI3K/Akt Signaling Pathway in Hepatocyte Growth Factor–Induced Migration of Uveal Melanoma Cells. IOVS. Available at: [Link]
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Biocompare. (n.d.). Anti-GNAQ Antibody Products. Biocompare. Available at: [Link]
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Feng, X., et al. (2014). Hippo-independent activation of YAP by the GNAQ uveal melanoma oncogene through a trio-regulated rho GTPase signaling circuitry. PubMed. Available at: [Link]
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van der Kooij, M. K., et al. (2021). Targeting the YAP/TAZ Pathway in Uveal and Conjunctival Melanoma With Verteporfin. PubMed Central. Available at: [Link]
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Jager, M. J., et al. (2014). Uveal Melanoma Cell Lines: Where do they come from? (An American Ophthalmological Society Thesis). PubMed Central. Available at: [Link]
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Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. Bio-Rad. Available at: [Link]
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ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. ResearchGate. Available at: [Link]
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Zou, M., et al. (2008). Involvement of PI3K/Akt signaling pathway in hepatocyte growth factor-induced migration of uveal melanoma cells. PubMed. Available at: [Link]
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Kumar, A., et al. (2019). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
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ResearchGate. (2024). How to represent Annexin V apoptosis study data in publications?. ResearchGate. Available at: [Link]
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Populo, H., et al. (2014). Heterogeneity in Mitogen-Activated Protein Kinase (MAPK) Pathway Activation in Uveal Melanoma With Somatic GNAQ and GNA11 Mutations. PubMed Central. Available at: [Link]
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Al-Sbiei, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed Central. Available at: [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
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ResearchGate. (n.d.). PI3K/AKT signaling pathway blockade in melanoma cells using the PI3K... ResearchGate. Available at: [Link]
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Imgenex. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. SlideShare. Available at: [Link]
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Chen, X., et al. (2019). Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma. AACR Journals. Available at: [Link]
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Boster Bio. (2024). Annexin V/PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
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Azure Biosystems. (n.d.). Quantitative Western Blotting Basics. Azure Biosystems. Available at: [Link]
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abm. (n.d.). HIF HRE-Luc/LacZ Stable Expressing Me1290 Human Uveal Melanoma Cell Line. abm. Available at: [Link]
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Bio-Rad. (n.d.). Melanoma Research Antibodies. Bio-Rad. Available at: [Link]
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Balasubramanian, K., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
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Cellosaurus. (n.d.). Cellosaurus cell line 92-1 [Human uveal melanoma] (CVCL_8607). Cellosaurus. Available at: [Link]
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Park, J. J., et al. (2024). PKC-independent PI3K signalling diminishes PKC inhibitor sensitivity in uveal melanoma. PubMed Central. Available at: [Link]
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ResearchGate. (2016). How to analyze MTT assay results?. ResearchGate. Available at: [Link]
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LabXchange. (2021). How to Interpret a Western Blot: The basics. LabXchange. Available at: [Link]
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Immunocognition. (2022). Analysis Of Apoptosis By Annexin-PI Flow Cytometry. YouTube. Available at: [Link]
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Antibodies.com. (n.d.). Anti-MAPK1 Antibody (A35137). Antibodies.com. Available at: [Link]
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MDPI. (2022). Cancer Vaccine Targeting Mutated GNAQ-Expressing Uveal Melanoma. MDPI. Available at: [Link]
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Application Notes & Protocols: In Vivo Xenograft Models for GNAQ/GNA11 Mutant Melanoma
Introduction: The Challenge of Targeting GNAQ and GNA11 in Melanoma
Mutations in the genes encoding G-protein alpha subunits, GNAQ and GNA11, are hallmark oncogenic drivers in approximately 90% of uveal melanomas (UM), the most common primary intraocular malignancy in adults.[1][2] These mutations, typically occurring at codon 209 (Q209L/P) or R183, lock the Gαq/11 protein in a constitutively active, GTP-bound state.[3] This leads to aberrant activation of downstream signaling cascades that drive cell proliferation, survival, and ultimately, metastasis.[2][3] Unlike cutaneous melanoma, which is often driven by BRAF or NRAS mutations, UM rarely harbors these alterations, making it a distinct molecular entity requiring specific therapeutic strategies.[4]
Despite effective treatments for the primary eye tumor, up to 50% of patients develop metastatic disease, which is almost uniformly fatal.[5] The development of effective systemic therapies has been hampered by the difficulty in directly targeting the mutant GNAQ/GNA11 proteins. Consequently, research has focused on understanding and inhibiting the key downstream effector pathways. Preclinical in vivo models that faithfully recapitulate the genetics and biology of GNAQ/GNA11 mutant melanoma are therefore indispensable tools for elucidating disease mechanisms and evaluating novel therapeutic agents. This guide provides a detailed overview of the critical signaling pathways, compares the most relevant xenograft models, and offers step-by-step protocols for their establishment and use in preclinical drug efficacy studies.
Core Signaling Pathways in GNAQ/GNA11 Mutant Melanoma
The constitutive activity of mutant Gαq/11 proteins triggers a complex network of signaling pathways. Understanding these pathways is fundamental to designing rational therapeutic strategies and interpreting data from in vivo models. The primary cascades involved are the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway and the YAP pathway.
-
PLC/PKC Pathway and MAPK Activation: Activated Gαq/11 stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a potent activator of Protein Kinase C (PKC).[5] In the context of GNAQ/GNA11 mutations, PKC activation leads to downstream signaling through the mitogen-activated protein kinase (MAPK) cascade (RAF/MEK/ERK), promoting cell proliferation.[3] This provides a strong rationale for testing both PKC and MEK inhibitors.
-
YAP Pathway: More recent studies have demonstrated that oncogenic GNAQ/GNA11 signaling also leads to the activation of the transcriptional coactivator Yes-associated protein (YAP), a key effector of the Hippo pathway.[2] This activation appears to occur through a TRIO-Rho/Rac signaling axis and contributes significantly to the oncogenic phenotype.
The convergence of these pathways highlights the complexity of GNAQ/GNA11-driven tumorigenesis and underscores why targeting a single node in the network may be insufficient.
Figure 1: Simplified GNAQ/GNA11 signaling cascade.
Selecting the Appropriate In Vivo Xenograft Model
The choice of xenograft model is a critical decision that influences the translational relevance of preclinical findings. The two primary types of models used for GNAQ/GNA11 mutant melanoma are cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs).[6]
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Source Material | Commercially available, immortalized cancer cell lines.[6] | Tumor tissue surgically removed from a patient.[6][7] |
| Genetic/Phenotypic Stability | Homogeneous, clonal population. Can undergo genetic drift over time in culture.[8] | More closely retains the heterogeneity and molecular features of the original tumor.[9][10] |
| Tumor Microenvironment | Lacks human stromal components; largely composed of murine stroma.[11] | Initially retains human stromal components, which are gradually replaced by murine stroma over passages.[11] |
| Establishment Time | Relatively short (2-4 weeks). | Longer and more variable (2-6 months); not all patient tumors will engraft.[12] |
| Cost | Lower cost, readily available cell lines.[13] | Higher cost due to surgery, animal maintenance, and characterization. |
| Reproducibility | High, due to the uniform nature of cell lines.[13] | Lower, reflects inter-patient heterogeneity. |
| Predictive Value | Useful for initial high-throughput screening. May not fully predict clinical response.[7] | Considered more predictive of clinical outcomes for targeted therapies.[13][14] |
| Best Use Case | Initial efficacy testing, mechanistic studies, high-throughput screening. | Co-clinical trials, personalized medicine studies, biomarker discovery, modeling therapy resistance.[12] |
Table 1: Comparison of CDX and PDX Models for Melanoma Research.
Expert Insight: While PDX models offer higher fidelity, CDX models remain a valuable and pragmatic tool.[13] For initial studies on a novel MEK inhibitor, for instance, a well-characterized GNAQ mutant CDX model provides a reproducible and cost-effective system. For studies aiming to overcome resistance or for personalized therapy "avatar" models, the investment in developing PDX models is scientifically justified.[12]
Recommended Cell Lines for Xenograft Studies
Selecting appropriate cell lines is crucial for generating reliable data. The following table lists commonly used uveal melanoma cell lines with their respective GNAQ/GNA11 mutation status.
| Cell Line | GNAQ/GNA11 Mutation | Use Case |
| 92.1 | GNAQ (Q209L) | Mutant Model |
| Mel202 | GNAQ (Q209P) | Mutant Model |
| OMM2.5 | GNAQ (Q209P) | Mutant Model |
| MP41 | GNA11 (Q209L) | Mutant Model |
| Mel285 | GNAQ/GNA11 Wild-Type | Negative Control[15] |
| OMM1 | GNAQ/GNA11 Wild-Type | Negative Control |
Note: It is imperative to authenticate all cell lines via Short Tandem Repeat (STR) profiling before initiating in vivo studies to ensure their identity and prevent costly errors due to misidentification or cross-contamination.[4]
Protocols for In Vivo Xenograft Models
The following protocols provide a detailed, step-by-step guide for establishing xenograft models and conducting preclinical efficacy studies. All animal procedures must be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Establishment of a Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This protocol describes the subcutaneous implantation of GNAQ/GNA11 mutant melanoma cells into immunodeficient mice.
Materials:
-
GNAQ/GNA11 mutant (e.g., 92.1) and wild-type (e.g., Mel285) melanoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning), stored at -20°C and thawed on ice
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID, or NOG)[8][16]
-
1 mL syringes with 26-27 gauge needles[17]
-
Calipers
Procedure:
-
Cell Culture: Culture melanoma cells in T75 flasks until they reach 70-80% confluency. Ensure cells are healthy and free of contamination.[17]
-
Cell Harvesting: a. Aspirate culture medium and wash cells once with sterile PBS. b. Add trypsin-EDTA and incubate at 37°C until cells detach. c. Neutralize trypsin with complete medium, transfer the cell suspension to a 15 mL conical tube, and centrifuge. d. Aspirate the supernatant and resuspend the cell pellet in sterile, ice-cold PBS.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion (should be >95%).
-
Preparation of Injection Suspension: a. Centrifuge the required number of cells and resuspend the pellet in ice-cold PBS at a concentration of 20 x 106 cells/mL. (This is a 2X concentration). b. On ice, mix the cell suspension 1:1 with liquid Matrigel.[8] For example, mix 100 µL of cell suspension with 100 µL of Matrigel. The final concentration will be 10 x 106 cells/mL, and the final injection volume will be 200 µL, delivering 2 x 106 cells per mouse.[17] c. Keep the cell/Matrigel suspension on ice at all times to prevent polymerization.
-
Subcutaneous Injection: a. Anesthetize the mouse according to your approved institutional protocol. b. Using a 1 mL syringe with a 26G needle, draw up 200 µL of the cell/Matrigel suspension.[17] c. Gently lift the skin on the right flank of the mouse and insert the needle subcutaneously. d. Slowly inject the 200 µL suspension, creating a small bleb under the skin. Withdraw the needle carefully.
-
Tumor Monitoring: a. Monitor the mice 2-3 times per week for tumor growth. Palpate the injection site to detect tumor formation. b. Once tumors are palpable (typically ~50-100 mm³), begin measuring tumor volume using digital calipers.[18] c. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. d. The mice are ready for randomization into treatment groups when tumors reach an average volume of 100-200 mm³.[8][18]
Sources
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Formulation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride for in vivo studies
Application Note: In Vivo Formulation Strategy for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride
Abstract
This guide details the formulation protocols for This compound , a fused bicyclic heterocyclic scaffold often utilized in fragment-based drug discovery (e.g., PTP inhibitors, hedgehog pathway modulators).[1][2] As a dihydrochloride (2HCl) salt, this compound exhibits high aqueous solubility but generates a highly acidic solution (pH < 2.[1][2]0) upon dissolution.[1][2] Direct administration of this unbuffered solution causes severe tissue necrosis and peritonitis.[1][2] This protocol outlines the stepwise neutralization strategy and vehicle selection to ensure physiological tolerability while preventing the "free base" precipitation often observed at neutral pH.[2]
Physicochemical Profile & Pre-Formulation Analysis
Before formulation, it is critical to understand the dissociation behavior of the 2HCl salt.
-
Ionic Character: The molecule contains basic nitrogen atoms within the imidazo-pyrazine core.[2][3] The 2HCl form renders it a cationic salt.[1][2]
-
The Solubility Paradox:
-
Acidic State (pH < 4): Highly soluble (>50 mg/mL) due to full protonation.[1][2]
-
Physiological State (pH 7.4): As pH approaches the compound's pKa (estimated ~7.5–8.5 for this scaffold), the molecule deprotonates to its free base form.[1][2] This neutral species is significantly less soluble and prone to crystallization in vivo.[1][2]
-
Critical Warning: Do not simply dissolve the powder in PBS. The phosphate buffer capacity may be overwhelmed by the 2HCl, or conversely, the rapid pH shift may cause immediate precipitation.[1]
Formulation Decision Matrix
Use the following logic flow to select the appropriate vehicle based on your required dosage.
Figure 1: Decision tree for vehicle selection. Protocol B is recommended for long-term studies to minimize peritonitis risk.[1][2]
Detailed Protocols
Protocol A: Standard Buffered Saline (For Low Doses < 10 mg/kg)
Best for: Acute studies, IV bolus, or low-concentration screens.[1][2]
Materials:
Step-by-Step:
-
Calculation: Calculate the mass required for the free base equivalent. (MW of 2HCl salt is approx. 73 Da higher than free base; adjust dose accordingly).[1][2]
-
Initial Dissolution: Dissolve the compound in 80% of the final volume of 0.9% Saline.
-
Neutralization (The Critical Step):
-
Final Volume: Add Saline to reach the final target volume.
-
Sterilization: Pass through a 0.22 µm PES syringe filter.[1][2]
Protocol B: Cyclodextrin Complexation (For High Doses > 10 mg/kg)
Best for: Chronic dosing, IP administration, high concentrations. Why:[1][2] Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic free base, preventing precipitation even as the pH is neutralized.[1][2]
Materials:
Step-by-Step:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2] (e.g., 2g cyclodextrin in 10mL water).[1][2] Vortex until clear.
-
Compound Addition: Add the this compound powder to the cyclodextrin vehicle.
-
Sonication: Sonicate for 5–10 minutes at ambient temperature. The acidic environment helps initial dissolution.[1][2]
-
pH Adjustment:
-
Filtration: Filter sterilize (0.22 µm PES).
Quality Control & Stability
Before injecting animals, perform these three checks to ensure data integrity and animal welfare.
| QC Parameter | Acceptance Criteria | Troubleshooting |
| Visual Inspection | Crystal clear; No particulates. | If hazy, sonicate.[1][2] If haze persists, switch to Protocol B. |
| pH Check | 5.5 – 7.0 (Strict limits). | pH < 4.5 causes writhing/pain.[1][2] pH > 7.5 risks precipitation.[1][2] |
| Dilution Test | Mix 100µL formulation with 900µL warm PBS (37°C). | If precipitate forms within 15 mins, the drug will precipitate in the peritoneum.[2] Reduce concentration. |
Administration Guidelines
-
Intraperitoneal (IP):
-
Intravenous (IV):
-
Oral (PO):
References
-
PubChem. (2023).[1][2][6] 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Neervannan, S. (2006).[1][2] Preclinical formulation for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. (Discusses salt selection and pH adjustment strategies).
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on using HP-β-CD for solubilization).
-
Gad, S. C. (2016).[1][2] Pharmaceutical Manufacturing Handbook: Production and Processes. Wiley-Interscience.[1][2] (Standard reference for pH and osmolality requirements in parenteral formulations).
Sources
- 1. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Assessing the Cell Permeability of Imidazopyrazine Compounds for Drug Discovery
Abstract
The imidazopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1] A critical determinant of a drug candidate's success, particularly for oral administration, is its ability to permeate the intestinal epithelium and enter systemic circulation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to accurately assess the cell permeability of novel imidazopyrazine derivatives. We present detailed protocols for two industry-standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for high-throughput screening of passive diffusion, and the Caco-2 cell-based assay for a more physiologically relevant evaluation that includes active transport mechanisms. The causality behind experimental choices, self-validating system designs, and data interpretation are emphasized to ensure robust and reliable outcomes.
Introduction: Permeability in the Context of Drug Development
The journey of a drug from administration to its target site is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For orally administered drugs, absorption is the first and often most challenging hurdle. A compound's ability to traverse the gastrointestinal (GI) tract wall is a primary factor determining its oral bioavailability.[2][3]
The Biopharmaceutics Classification System (BCS) provides a scientific framework that categorizes drug substances based on two key parameters: aqueous solubility and intestinal permeability.[4][5] This system helps predict a drug's in vivo performance and is recognized by regulatory agencies like the FDA.[6][7]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Imidazopyrazines, as nitrogen-containing heterocyclic compounds, can exhibit a wide range of physicochemical properties.[8][9] Their permeability is not always straightforward to predict and must be determined empirically. Early and accurate assessment of permeability allows for the prioritization of compounds with favorable ADME profiles, saving significant time and resources in the drug discovery pipeline.
This guide details two complementary assays essential for building a comprehensive permeability profile for imidazopyrazine candidates.
The Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeation.[10][11] It is an excellent primary screen because it is cost-effective, rapid, and isolates a single crucial transport mechanism: a compound's ability to diffuse across a lipid membrane.[12][13] This avoids the complexities of active transporters or efflux pumps, providing a clean measure of passive permeability.[14]
Principle: The assay utilizes a 96-well filter plate (donor plate) with a porous support, onto which an artificial lipid membrane (e.g., lecithin in dodecane) is coated. This plate is placed into a 96-well acceptor plate containing buffer. The test compound is added to the donor plate, and its appearance in the acceptor plate after incubation is quantified to determine the permeability rate.
Protocol 2.1: PAMPA for Imidazopyrazine Compounds
A. Materials and Reagents:
-
96-well filter donor plates (e.g., Millipore MultiScreen IP)
-
96-well acceptor plates
-
Lecithin (phosphatidylcholine)
-
Dodecane
-
Phosphate Buffered Saline (PBS), pH 7.4 (and optionally pH 5.5-6.5 to mimic the gut)
-
DMSO (for compound stock solutions)
-
Lucifer Yellow (Membrane Integrity Marker)[10]
-
High-permeability control (e.g., Propranolol)
-
Low-permeability control (e.g., Atenolol)
-
Test Imidazopyrazine Compounds
-
LC-MS/MS or UV-Vis Plate Reader for analysis
B. Step-by-Step Methodology:
-
Prepare Lipid Solution: Dissolve lecithin in dodecane to a final concentration of 1-2% (w/v). Sonicate briefly if necessary to ensure complete dissolution.
-
Coat Donor Plate: Using a multichannel pipette, carefully dispense 5 µL of the lipid solution onto the membrane of each well of the donor filter plate.
-
Scientific Rationale: This step creates the artificial lipid barrier that mimics the lipid core of a cell membrane. The volume is critical to ensure a uniform, unbroken membrane without excess lipid that could trap the compound.
-
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Compound Dosing Solutions:
-
Prepare a 100-200 µM working solution of each test compound, control compound, and Lucifer Yellow in PBS from a 10 mM DMSO stock. The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.
-
Self-Validation: Including high and low permeability controls is essential to validate each assay plate. Lucifer Yellow, a fluorescent molecule with very low passive permeability, is used to confirm the integrity of the artificial membrane after the experiment.[11]
-
-
Start the Assay:
-
Add 150 µL of the compound dosing solutions to the corresponding wells of the lipid-coated donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate's wells are immersed in the acceptor buffer. This "sandwich" constitutes the PAMPA plate.
-
-
Incubation: Cover the PAMPA plate to prevent evaporation and incubate at room temperature for 5 to 16 hours with gentle shaking.[10][15]
-
Scientific Rationale: The incubation period allows for the passive diffusion of the compounds from the donor to the acceptor compartment. The duration can be optimized based on compound characteristics and assay sensitivity.
-
-
Sample Collection and Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor plates for concentration analysis. An initial concentration reading (T0) from the dosing solution is also required.
-
Analyze the concentration of the compound in each sample using a validated analytical method, typically LC-MS/MS for specificity and sensitivity.
-
Workflow Diagram: PAMPA
Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Data Analysis and Interpretation
The apparent permeability coefficient, Pe (or Papp), is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - [CA]/[Ceq]) ] / ( A * (1/VD + 1/VA) * t )
Where:
-
[CA] is the compound concentration in the acceptor well at time t.
-
[Ceq] is the equilibrium concentration, calculated as ([CD]VD + [CA]VA) / (VD + VA).
-
A is the filter area (cm²).
-
VD and VA are the volumes of the donor and acceptor wells (cm³).
-
t is the incubation time (seconds).
Table 1: Example PAMPA Data and Permeability Classification
| Compound | Pe (x 10⁻⁶ cm/s) | Permeability Class | Interpretation |
|---|---|---|---|
| Atenolol (Control) | 0.5 | Low | Validated low permeability range. |
| Propranolol (Control) | 25.0 | High | Validated high permeability range. |
| Imidazopyrazine-01 | 0.8 | Low | Predicted to have poor passive absorption. |
| Imidazopyrazine-02 | 8.5 | High | Predicted to have good passive absorption. |
| Imidazopyrazine-03 | 3.2 | Medium | Borderline; may require further investigation. |
| Lucifer Yellow | <0.1 | Impermeable | Confirms membrane integrity was maintained. |
Generally, compounds with Pe > 1.5-2.0 x 10⁻⁶ cm/s are considered to have high passive permeability.[10]
The Caco-2 Cell Permeability Assay
While PAMPA is excellent for assessing passive diffusion, it cannot model active uptake or efflux, which are critical biological processes. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal drug absorption.[6][16] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer that structurally and functionally resembles the enterocytes of the small intestine, complete with tight junctions and active transport proteins (e.g., P-glycoprotein, P-gp).[17][18]
Principle: Caco-2 cells are grown to confluence on a porous membrane in a Transwell® insert, which separates an apical (AP, upper) compartment from a basolateral (BL, lower) compartment. This setup mimics the luminal and blood sides of the intestinal barrier, respectively. The permeability of a compound is measured by adding it to one compartment and measuring its appearance in the other over time. By measuring transport in both directions (AP→BL and BL→AP), one can determine if the compound is a substrate of efflux transporters.[19]
Protocol 3.1: Caco-2 Bidirectional Permeability Assay
A. Materials and Reagents:
-
Caco-2 cells (from ATCC®)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)
-
Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
TEER meter (e.g., EVOM) with "chopstick" electrodes
-
Lucifer Yellow CH, Lithium Salt
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability), Talinolol (P-gp substrate)[19]
-
LC-MS/MS for analysis
B. Step 1: Cell Culture and Seeding
-
Culture Caco-2 cells in standard tissue culture flasks at 37°C, 5% CO₂.[20] Passage cells at 80-90% confluence. Use cells within a defined passage number range (e.g., 20-40) to ensure consistent phenotype.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cultures for 21-28 days, changing the medium every 2-3 days.[16]
-
Scientific Rationale: This extended culture period is crucial for the cells to differentiate and form a polarized monolayer with functional tight junctions, which is the hallmark of this model system.[17]
-
C. Step 2: Monolayer Integrity Verification (Self-Validation) Before initiating the transport study, the integrity of each cell monolayer must be confirmed. This is a critical quality control step.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Allow plates to equilibrate to room temperature for 20-30 minutes.[21]
-
Using a TEER meter, measure the electrical resistance across the monolayer.
-
Subtract the resistance of a blank insert (containing media but no cells) and multiply by the surface area of the membrane to get the final TEER value (Ω·cm²).
-
Acceptance Criterion: Only use monolayers with TEER values > 200-400 Ω·cm².[18] Lower values indicate incomplete or compromised tight junctions.
-
-
Lucifer Yellow (LY) Permeability Assay:
-
After the main transport experiment, or on a sister plate, perform an LY leak test.
-
Add HBSS containing 100 µg/mL Lucifer Yellow to the apical side and plain HBSS to the basolateral side.
-
Incubate for 1 hour at 37°C.
-
Measure the concentration of LY in the basolateral compartment using a fluorescence plate reader.
-
Calculate the apparent permeability (Papp) for LY.
-
Acceptance Criterion: The Papp of LY should be very low, typically < 1.0 x 10⁻⁷ cm/s, confirming that paracellular passage is restricted.[22][23]
-
D. Step 3: The Transport Experiment
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Equilibrate the cells in HBSS for 30 minutes at 37°C.
-
Prepare dosing solutions of test and control compounds (e.g., at 10 µM) in HBSS.
-
For AP→BL transport: Add the dosing solution to the apical chamber (e.g., 0.4 mL) and fresh HBSS to the basolateral chamber (e.g., 1.2 mL).
-
For BL→AP transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Scientific Rationale: Measuring transport in both directions is essential. If a compound is actively effluxed (pumped out of the cell), its BL→AP transport rate will be significantly higher than its AP→BL rate.[19]
-
-
Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for 2 hours.
-
At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.
Workflow Diagram: Caco-2 Bidirectional Assaydot
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rowansci.substack.com [rowansci.substack.com]
- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. PAMPA | Evotec [evotec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 18. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jove.com [jove.com]
Western blot protocol for pERK and YAP in Gαq signaling
Application Note: Dual-Axis Analysis of G
Executive Summary & Mechanistic Rationale
G
The Analytical Challenge:
Researchers often fail to capture the full G
-
pERK (Thr202/Tyr204): An activation event requiring detection of a phosphorylation spike.
-
YAP (Ser127): An activation event driven by dephosphorylation .[1] G
q signaling inhibits LATS1/2 kinases, leading to a loss of p-YAP(S127) and subsequent nuclear accumulation.
This protocol provides a unified workflow to detect these divergent signals, optimizing lysis conditions to preserve phosphoproteins while managing the high viscosity of chromatin-bound YAP.
Pathway Visualization
The following diagram illustrates the divergent G
Caption: G
Experimental Design & Reagents
A. Critical Reagents
| Component | Recommendation | Rationale |
| Lysis Buffer | RIPA Buffer (High Salt) | Strong detergents (SDS/Deoxycholate) are required to solubilize nuclear YAP. |
| Phosphatase Inhibitors | NaF (10mM) + Na | Mandatory. Without these, pERK signal fades within seconds of lysis. |
| Blocking Buffer | 5% BSA in TBST | Crucial. Milk (casein) is a phosphoprotein and causes high background for p-YAP and pERK antibodies. |
| Membrane | PVDF (0.45 µm) | Superior mechanical strength for stripping/reprobing compared to nitrocellulose. |
| Primary Antibodies | Rabbit mAb (CST preferred) | Use monoclonals to avoid cross-reactivity between ERK1 (p44) and ERK2 (p42). |
B. Time Course Strategy
G
-
0 min: Basal control (Serum-starved 16h).
-
5 - 15 min: Peak pERK detection.
-
30 - 60 min: Peak YAP dephosphorylation (loss of pS127) and nuclear entry.
Step-by-Step Protocol
Phase 1: Sample Preparation (Lysis)
Goal: Solubilize nuclear proteins and freeze phosphorylation states immediately.
-
Starvation: Serum-starve cells for 12–16 hours prior to stimulation. Serum contains LPA/S1P which activates YAP, masking G
q effects. -
Stimulation: Treat cells with agonist (e.g., Angiotensin II, 100 nM) for designated time points.
-
Termination: Aspirate media and immediately wash with ice-cold PBS containing 1mM Na
VO .-
Expert Insight: Do not use plain PBS. Phosphatases are active during the wash step.
-
-
Lysis: Add ice-cold RIPA buffer (+ Protease/Phosphatase inhibitors). Scrape cells and transfer to microcentrifuge tubes.
-
Sonication (Critical for YAP): Sonicate lysates (3 pulses, 10 sec, 40% amplitude) on ice.
-
Why? YAP is a transcriptional co-activator associated with chromatin. Viscous DNA prevents YAP from entering the gel, leading to false "low" signals.
-
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Phase 2: Electrophoresis & Transfer
-
Loading: Load 20–30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Note: ERK (42/44 kDa) and YAP (65–75 kDa) separate well on 10% gels.
-
-
Transfer: Wet transfer to PVDF membrane (100V, 60-90 min, cold).
-
Validation: Stain with Ponceau S to verify equal loading and transfer efficiency.
-
Phase 3: Blocking & Antibody Incubation
Expert Rule: Never block phosphoprotein blots with Milk unless specifically validated.
-
Block: Incubate membrane in 5% BSA in TBST for 1 hour at Room Temperature (RT).
-
Primary Antibody (Split or Strip Strategy):
-
Option A (Cut Membrane): Cut the membrane at ~55 kDa.
-
Top (>55 kDa): Incubate with anti-p-YAP (Ser127).
-
Bottom (<55 kDa): Incubate with anti-p-ERK1/2.
-
-
Incubation: Dilute antibodies (1:1000) in 5% BSA/TBST . Incubate overnight at 4°C with gentle agitation.
-
-
Wash: 3 x 10 min with TBST.
-
Secondary Antibody: HRP-conjugated anti-Rabbit (1:2000) in 5% Milk/TBST for 1 hour at RT.
-
Note: It is safe (and often cleaner) to use Milk for the secondary antibody incubation, even for phosphoproteins, as long as the primary binding is established.
-
Phase 4: Detection & Normalization
-
ECL: Apply chemiluminescent substrate.
-
Imaging: Capture images.
-
Expectation: pERK bands at 42/44 kDa; pYAP band at ~70 kDa.
-
-
Stripping & Reprobing (Self-Validation):
-
Strip the membrane (mild acidic glycine buffer).
-
Reprobe with Total ERK and Total YAP .
-
Why? G
q activation causes p-YAP degradation in some contexts. You must verify if a loss of p-YAP signal is due to dephosphorylation (activation) or protein degradation.
-
Data Interpretation & Troubleshooting
Quantitative Analysis Table
| Signal | Basal (Starved) | G | G | Interpretation |
| p-ERK1/2 | Low / Absent | High (Peak) | Decreasing | Canonical MAPK activation. |
| p-YAP (S127) | High | Moderate | Low | Loss of phosphorylation indicates YAP activation (nuclear entry). |
| Total YAP | Constant | Constant | Constant | Confirms p-YAP loss is dephosphorylation, not degradation. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Weak p-YAP Signal | DNA Viscosity | Sonicate lysates. YAP is trapped in chromatin and didn't enter the gel. |
| High Background | Milk Blocking | Switch to 5% BSA for blocking step.[2][3] |
| No pERK Signal | Phosphatase Activity | Add phosphatase inhibitors to the PBS wash buffer, not just the lysis buffer. |
| Total YAP decreases | Proteasomal Degradation | G |
References
-
Yu, F.X., et al. (2012). "Regulation of the Hippo-YAP Pathway by G-Protein-Coupled Receptor Signaling."[4][5] Cell, 150(4), 780-791.[5]
- Core Reference: Establishes the mechanism of G q-mediated LATS inhibition and YAP activ
-
Cell Signaling Technology. "Western Blotting Protocol (BSA vs. Milk)."
- Technical Reference: Validates the requirement for BSA blocking with phospho-specific antibodies.
-
Abcam. "Western Blot normalization and loading controls."
- Technical Reference: Best practices for stripping and reprobing PVDF membranes.
Sources
Developing cell-based assays for G protein activation
Topic: Developing Cell-Based Assays for G Protein Activation For: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Measuring GPCR Activity
This guide provides an in-depth exploration of the principles and methodologies for developing robust cell-based assays to quantify the activation of G protein-coupled receptors (GPCRs). As the largest family of cell surface receptors and the target of approximately one-third of all marketed drugs, understanding how to accurately measure GPCR function is fundamental to modern pharmacology and drug discovery.[1][2][3] This document moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower researchers to design, optimize, and troubleshoot their own assays with confidence.
The Foundation: Understanding GPCR Activation
G protein-coupled receptors are integral membrane proteins that act as cellular gatekeepers, translating a vast array of extracellular signals—from photons and hormones to neurotransmitters—into intracellular responses.[4][5][6][7] The canonical activation cycle is a finely tuned molecular dance that serves as the basis for all functional assays.
The process begins when a ligand binds to the GPCR, inducing a critical conformational change in the receptor's structure.[2][8] This new conformation allows the receptor to engage with its intracellular partner, a heterotrimeric G protein complex composed of α, β, and γ subunits.[6][8] This interaction acts as a catalyst, prompting the Gα subunit to release its bound guanosine diphosphate (GDP) and exchange it for the more abundant guanosine triphosphate (GTP).[6][8]
The binding of GTP triggers the functional dissociation of the G protein complex into two active signaling units: the GTP-bound Gα subunit and the Gβγ dimer.[2][8] Both units are then free to interact with and modulate the activity of various downstream effectors, such as enzymes and ion channels, initiating a cascade of events that ultimately culminates in a specific cellular response.[4][8]
Strategic Assay Selection: Proximal vs. Distal Readouts
The ideal assay for screening GPCR ligands should be simple, robust, non-radioactive, and easily automated.[9] A critical strategic decision in assay development is choosing between a proximal or distal readout.
-
Proximal Assays measure events that occur early in the signaling cascade, close to the receptor itself (e.g., GTP binding or G protein dissociation). Their primary advantage is a reduced incidence of false positives, as the measurement is less likely to be affected by crosstalk from other cellular pathways.[9]
-
Distal Assays measure events further downstream, such as the generation of second messengers (e.g., cAMP or IP1). These assays benefit from the natural signal amplification inherent in biological systems, which often leads to a higher signal-to-noise ratio.[9]
The choice depends on the research goal. Proximal assays are excellent for detailed pharmacological studies and identifying direct receptor interactions, while distal, second-messenger assays are often the workhorses of high-throughput screening (HTS) due to their robustness and strong signal windows.[9][10]
| Assay Type | Principle | Readout Proximity | Common Formats | Key Advantages | Key Limitations |
| GTPγS Binding | Measures binding of a non-hydrolyzable GTP analog to Gα subunits. | Proximal | Radiometric (³⁵S), Fluorescence | Direct measure of G protein activation; less prone to amplification artifacts. | Typically requires cell membranes; lower throughput; works best for Gi.[11] |
| Second Messenger | Quantifies downstream molecules like cAMP, IP1, or Ca²⁺. | Distal | HTRF, AlphaScreen, Luminescence, Fluorescence | High signal amplification; robust and HTS-friendly; reflects physiological pathway. | Indirect measure; potential for pathway crosstalk; Ca²⁺ flux is transient.[12] |
| BRET / FRET | Measures resonance energy transfer between tagged G protein subunits. | Proximal | Luminescence, Fluorescence | Real-time kinetic data in live cells; excellent for studying ligand bias.[13] | Requires genetic engineering of cells; can have a lower signal window. |
Direct G Protein Activation: The GTPγS Binding Assay
This functional assay provides a direct measure of receptor-mediated G protein activation by quantifying the binding of a stable, non-hydrolyzable GTP analog, guanosine 5’-O-(γ-thio)triphosphate (GTPγS), to Gα subunits.[14][15] Because the γ-thiophosphate bond cannot be broken by the Gα subunit's intrinsic GTPase activity, the G protein becomes trapped in an "on" state, allowing the labeled GTPγS to accumulate for measurement.[14]
Causality Behind the Method: This assay is a powerful tool because it isolates one of the earliest consequences of receptor occupancy.[15] It is typically performed on cell membrane preparations rather than whole cells, which allows direct access to the G proteins and eliminates complexities of cellular uptake or metabolism of test compounds.[11] It is particularly well-suited for studying Gi-coupled receptors, which often yield a more robust signal window compared to Gs or Gq in this format.[11]
Protocol: [³⁵S]GTPγS Binding Filtration Assay
Self-Validation: This protocol is validated by running parallel conditions: (1) Basal (buffer only), (2) Maximum stimulation (saturating concentration of a known agonist), and (3) Non-specific binding (maximum stimulation + excess unlabeled GTPγS). A successful assay shows a clear, statistically significant window between basal and stimulated conditions.
A. Materials
-
Cell membranes expressing the GPCR of interest
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
Agonists/Antagonists
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation fluid and microplate scintillation counter
B. Procedure
-
Reagent Preparation: Thaw cell membranes on ice. Prepare serial dilutions of test compounds in Assay Buffer. Prepare a working solution of [³⁵S]GTPγS and GDP in Assay Buffer (final concentrations are typically ~0.1 nM [³⁵S]GTPγS and 10-30 µM GDP). The high concentration of GDP is critical to keep the G proteins in an inactive state prior to agonist stimulation.
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
Add 50 µL of the appropriate test compound dilution or control.
-
Add 50 µL of cell membranes (typically 5-20 µg protein/well).
-
Initiate the reaction by adding 50 µL of the [³⁵S]GTPγS/GDP working solution. The final volume is 200 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking. Note: The optimal time and temperature should be determined empirically for each receptor system.[16]
-
Filtration: Rapidly terminate the reaction by harvesting the plate contents onto the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4). This step separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding (in counts per minute, CPM) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
Second Messenger Assays: The Workhorses of HTS
Measuring the accumulation of intracellular second messengers is a highly popular and effective method for assessing GPCR activation.[3][8][10] These assays are physiologically relevant and, due to signal amplification, typically provide large, robust assay windows suitable for high-throughput screening.
A. cAMP Accumulation Assays (Gs/Gi-Coupled Receptors)
Principle: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][17] Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[6][17] Modern assays use technologies like HTRF, AlphaScreen, or engineered luminescent biosensors to quantify these changes.[18][19][20][21]
Causality Behind the Method: To accurately measure cAMP accumulation, it is crucial to block its degradation. This is achieved by including a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer.[22] For Gi-coupled receptors, the inhibitory effect is measured against a stimulated background, typically induced by adding forskolin, a direct activator of adenylyl cyclase.
Protocol: HTRF-Based cAMP Assay
Self-Validation: Controls must include (1) Basal (no stimulation), (2) a positive control Gs agonist or Forskolin for maximum signal, and (3) a known antagonist to demonstrate inhibition. Optimizing cell density is critical; too few cells will produce insufficient signal, while too many can deplete reagents and narrow the assay window.[22]
A. Materials
-
Cells expressing the Gs or Gi-coupled receptor of interest
-
White, low-volume 384-well assay plates
-
cAMP HTRF Kit (e.g., from Cisbio or Revvity) containing cAMP-d2 and anti-cAMP-cryptate antibodies
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin (for Gi assays)
B. Procedure
-
Cell Plating: Harvest and resuspend cells in culture medium. Seed the appropriate number of cells (e.g., 2,000-10,000 cells/well) into the 384-well plate and incubate overnight.[23]
-
Compound Addition:
-
Carefully remove the culture medium.
-
Add 10 µL of Stimulation Buffer containing 1 mM IBMX.
-
Add 5 µL of test compound dilutions. For Gi assays, also add a sub-maximal concentration (e.g., EC₈₀) of forskolin.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP-cryptate reagents in the supplied lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Plot the ratio against the log concentration of the compound to determine EC₅₀ or IC₅₀ values.
B. Inositol Monophosphate (IP1) Assays (Gq-Coupled Receptors)
Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[2][6][12] IP₃ is very transient, but it is sequentially dephosphorylated to more stable metabolites, including inositol monophosphate (IP1).[12]
Causality Behind the Method: The key to this assay is the addition of lithium chloride (LiCl). LiCl inhibits the final enzyme in the degradation pathway, inositol monophosphatase, which prevents the conversion of IP1 to myo-inositol.[24][25][26] This blockade forces IP1 to accumulate within the cell in a stimulus-dependent manner, providing a stable and robust readout that is directly proportional to receptor activation. This is a significant advantage over calcium flux assays, which are highly transient and can miss the activity of slow-acting compounds.[12][27]
Protocol: IP-One HTRF® Assay
Self-Validation: The assay is validated by comparing the signal from unstimulated cells (basal) with cells stimulated by a known Gq agonist. An antagonist should reverse the effect of the agonist.
A. Materials
-
Cells expressing the Gq-coupled receptor of interest
-
White, low-volume 384-well assay plates
-
IP-One HTRF® Kit (Cisbio)
-
Stimulation Buffer containing LiCl (provided in the kit or prepared separately)
B. Procedure
-
Cell Plating: Prepare a cell suspension in culture medium and dispense 10 µL per well (e.g., 20,000-40,000 cells/well) into the 384-well plate.
-
Compound Addition: Add 5 µL of test compound dilutions prepared in the kit's stimulation buffer.
-
Incubation: Incubate the plate for 60-120 minutes at 37°C. The optimal time depends on the receptor kinetics.
-
Detection:
-
Add 2.5 µL of the IP1-d2 conjugate to each well.
-
Add 2.5 µL of the anti-IP1-cryptate conjugate to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio. Because this is a competitive immunoassay, the signal is inversely proportional to the amount of IP1 produced.[25] Convert the ratio to IP1 concentration using a standard curve and plot the concentration against the log of the agonist concentration.
Real-Time Dynamics: BRET and FRET Assays
Resonance Energy Transfer (RET) techniques, such as Bioluminescence RET (BRET) and Förster RET (FRET), allow for the real-time monitoring of protein-protein interactions within living cells.[10][28] In the context of G protein activation, these assays are designed to detect the conformational change and/or dissociation of the G protein heterotrimer upon receptor stimulation.
Principle: A BRET assay requires fusing a luciferase donor (like Renilla luciferase, Rluc) to one G protein subunit and an acceptor fluorophore (like Venus or YFP) to another.[1][29][30] In the inactive state, the G protein subunits are in close proximity (<100 Å), allowing for efficient energy transfer from the donor to the acceptor when a substrate is added.[28] Upon GPCR activation, the Gα and Gβγ subunits dissociate, increasing the distance between the donor and acceptor and causing a measurable decrease in the BRET signal.
Causality Behind the Method: BRET is often preferred over FRET for plate-based assays because it does not require an external light source for excitation, which reduces background fluorescence and eliminates photobleaching.[1] This approach provides unparalleled insight into the kinetics of G protein activation and deactivation, making it a premier tool for studying biased agonism, where ligands can selectively activate certain signaling pathways over others.[10][13]
Protocol: G Protein Dissociation BRET Assay
Self-Validation: A robust BRET assay requires cells with stable and balanced expression of the tagged G protein subunits. The assay is validated by observing a clear, agonist-dose-dependent change in the BRET ratio that can be blocked by a known antagonist.
A. Materials
-
Cells stably or transiently co-expressing the GPCR of interest, a donor-tagged G protein subunit (e.g., Gα-Rluc8), and an acceptor-tagged subunit (e.g., Venus-Gγ).
-
White, 96- or 384-well cell culture plates.
-
BRET substrate (e.g., Coelenterazine h).
-
Assay Buffer (e.g., HBSS).
-
Plate reader capable of simultaneous dual-emission detection (e.g., filters for ~480 nm and ~535 nm).
B. Procedure
-
Cell Plating: Seed the engineered cells into the assay plate and incubate overnight to allow for adherence.
-
Assay Preparation: Wash the cells once with Assay Buffer. Add 80 µL of Assay Buffer to each well.
-
Compound Addition: Add 10 µL of test compound dilutions and incubate for 5-10 minutes.
-
Substrate Addition & Measurement:
-
Prepare the BRET substrate in Assay Buffer to a 10X concentration (final concentration is typically 5 µM).
-
Program the plate reader to inject 10 µL of the substrate solution and immediately begin kinetic readings, measuring luminescence at both the donor and acceptor emission wavelengths every 30-60 seconds for 15-30 minutes.
-
The initial readings before agonist addition serve as the baseline.
-
-
Data Analysis:
-
Calculate the BRET ratio for each time point: (Acceptor Emission) / (Donor Emission).
-
Normalize the data by calculating the change in BRET ratio relative to the baseline.
-
Plot the maximal change in BRET ratio against the log concentration of the agonist to determine EC₅₀.
-
References
-
Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]
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ResearchGate. G protein chimera activation by agonist‐activated GPCRs using BRET assay. ResearchGate. [Link]
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Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]
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Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. [Link]
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Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238–1249. [Link]
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Jack Westin. G Protein Coupled Receptors. Jack Westin. [Link]
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Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
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Shahid, M., & Singh, G. (2023). Biochemistry, G Protein Coupled Receptors. In StatPearls. StatPearls Publishing. [Link]
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Insel, P. A., Sriram, K., Wiley, S. Z., & Wilderman, A. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals, 15(11), 1333. [Link]
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Insel, P. A., Sriram, K., Wiley, S. Z., & Wilderman, A. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals, 15(11), 1333. [Link]
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Yang, D., Wu, Y., & Zhao, S. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 319(5), C865-C875. [Link]
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Laschet, M. H., & Asad, M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Molecular Biology (Vol. 2269, pp. 223-236). Humana, New York, NY. [Link]
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Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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Latorraca, N. R., Lee, J., & Lefkowitz, R. J. (2021). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 129(3), 389-408. [Link]
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Peters, J. U., & Schnider, P. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
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Trinquet, E., & Douam, F. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]
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An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Current topics in medicinal chemistry, 12(11), 1167-1180. [Link]
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Hollins, B., & Hébert, T. E. (2011). Monitoring G protein activation in cells with BRET. In Methods in molecular biology (Vol. 756, pp. 187-201). Humana Press. [Link]
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Li, Y., Wang, Y., & Ma, L. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 792248. [Link]
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Wikipedia. G protein-coupled receptor. Wikipedia. [Link]
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Cisbio. GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Cisbio. [Link]
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Montana Molecular. (2024, May 14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular. [Link]
-
Zhao, X., & Frick, C. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Creative BioMart. cAMP Accumulation Assay. Creative BioMart. [Link]
-
Fereidoni, F., & Duckett, D. R. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in endocrinology, 3, 93. [Link]
-
ResearchGate. IP-One assay principle. (Left) Upon ligand stimulation of the GPCR.... ResearchGate. [Link]
-
News-Medical. (2015, July 2). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. News-Medical. [Link]
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Application Notes and Protocols: Investigating 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride as a Modulator of Gαq-Driven Pathologies
For Research Use Only.
Authored by: Senior Application Scientist, Advanced Biochemicals Division
Introduction: The Gαq signaling pathway represents a critical nexus in cellular communication, transducing signals from a multitude of G protein-coupled receptors (GPCRs) to intracellular effectors. Dysregulation of this pathway is a known driver in a range of human diseases, including various cancers, cardiovascular disorders, and autoimmune conditions. Consequently, the identification and characterization of small molecule inhibitors of Gαq proteins are of significant interest in drug discovery and development.
This document provides a comprehensive guide for researchers on the potential application of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride in the study of Gαq-driven diseases. While direct evidence for the Gαq inhibitory activity of this specific molecule is not yet extensively published, the broader class of related heterocyclic compounds, notably derivatives of the isomeric 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, has been shown to yield potent and selective Gαq inhibitors. For instance, the imidazo[1,2-a]pyrazine derivative BIM-46174 is a known cell-permeable compound that preferentially silences Gαq proteins[1]. Furthermore, derivatives of this scaffold have been successfully developed as Gαq/11 inhibitors for uveal melanoma[2]. The imidazo[1,5-a]pyrazine core is also a recognized scaffold in the development of other targeted therapies, such as Bruton's tyrosine kinase (BTK) inhibitors for rheumatoid arthritis[3].
Given this context, this compound presents itself as a compelling candidate for investigation as a novel modulator of Gαq signaling. These application notes and protocols are designed to provide a rigorous framework for the systematic evaluation of this compound's biological activity, from initial in vitro screening to cell-based functional assays in the context of a Gαq-driven disease model.
The Gαq Signaling Pathway: A Key Therapeutic Target
The Gαq family of heterotrimeric G proteins, which includes Gαq, Gα11, Gα14, and Gα15/16, are activated by a diverse array of GPCRs in response to hormones and neurotransmitters.[4] Upon activation, the Gαq subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates its primary effector, phospholipase C-β (PLCβ).[5] PLCβ proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[4][5] The subsequent increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, influencing cellular processes such as proliferation, differentiation, and contraction.[5]
Diagram of the Gαq Signaling Pathway
Caption: Canonical Gαq signaling cascade.
Gαq in Human Disease
Constitutive activation of Gαq signaling, often through gain-of-function mutations in GNAQ or GNA11 (the genes encoding Gαq and Gα11, respectively), is a hallmark of several diseases.
| Disease Area | Specific Disease(s) | Role of Gαq Signaling |
| Oncology | Uveal Melanoma | Activating mutations in GNAQ/GNA11 are present in over 80% of cases, driving tumor growth through downstream pathways like MAPK/ERK.[2][5] |
| Autoimmune Disorders | Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA) | Gαq signaling is implicated in lymphocyte activation and differentiation.[6] For example, Gαq deficiency impairs Th17 cell differentiation, a key player in autoimmune inflammation.[3] |
| Cardiovascular Disease | Hypertension, Cardiac Hypertrophy | Gαq mediates vasoconstriction and pathological remodeling of the heart in response to hormones like angiotensin II.[4] |
| Neurological Disorders | Epilepsy, Alzheimer's Disease | Dysregulation of Gαq-coupled receptors is associated with neuronal hyperexcitability and neuroinflammation.[7] |
Experimental Protocols: Evaluating this compound
The following protocols provide a workflow for the initial characterization of the compound's activity on the Gαq pathway.
Diagram of the Experimental Workflow
Caption: Workflow for assessing Gαq inhibitory activity.
Protocol 1: In Vitro Biochemical Assay - [³⁵S]GTPγS Binding
Principle: This assay directly measures the activation of Gαq by its cognate GPCR in isolated cell membranes. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to trap Gα subunits in their active state. An inhibitor of Gαq activation will reduce the amount of [³⁵S]GTPγS bound to the G protein.
Materials:
-
HEK293 cells overexpressing a Gαq-coupled GPCR (e.g., M3 muscarinic receptor) and Gαq.
-
Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GPCR agonist (e.g., carbachol for M3 receptor).
-
This compound (test compound).
-
Known Gαq inhibitor (e.g., YM-254890) as a positive control.[8]
-
Scintillation vials and fluid.
-
Glass fiber filters and filtration manifold.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM). Include wells for basal (no agonist), stimulated (agonist only), and positive control inhibitor.
-
Add cell membranes (5-20 µg protein per well).
-
Initiate the reaction by adding the GPCR agonist.
-
Immediately add [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 25 mM MgCl₂, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the stimulated and basal controls.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Functional Assay - Intracellular Calcium Flux
Principle: This assay measures a direct downstream consequence of Gαq activation: the release of intracellular calcium. A fluorescent calcium indicator is used to monitor changes in intracellular Ca²⁺ concentration in live cells upon GPCR stimulation. An effective Gαq inhibitor will block or reduce this calcium signal.
Materials:
-
A suitable cell line endogenously or exogenously expressing a Gαq-coupled receptor (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
GPCR agonist.
-
This compound (test compound).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation:
-
Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 60 minutes.
-
Wash the cells twice with HBSS.
-
-
Compound Incubation:
-
Add HBSS containing various concentrations of the test compound to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence at appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for several seconds.
-
Inject the GPCR agonist and continue to record the fluorescence signal for 1-2 minutes.
-
Data Analysis:
-
Quantify the agonist-induced calcium response (e.g., peak fluorescence intensity or area under the curve).
-
Normalize the response in the presence of the test compound to the control response (agonist alone).
-
Generate a dose-response curve and calculate the IC₅₀ value.
Protocol 3: Application in a Disease-Relevant Model - Uveal Melanoma Cell Proliferation Assay
Principle: Given that uveal melanoma (UM) is frequently driven by activating GNAQ/GNA11 mutations[2][5], UM cell lines provide an excellent model to test the anti-proliferative effects of a putative Gαq inhibitor.
Materials:
-
Human uveal melanoma cell line with a known GNAQ mutation (e.g., OMM2.5, 92.1).
-
Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
This compound (test compound).
-
A known MEK inhibitor (e.g., trametinib) as a positive control.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed UM cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include vehicle-only controls.
-
Incubate the cells for 72 hours.
-
-
Proliferation Assessment:
-
At the end of the incubation period, measure cell viability/proliferation using the chosen assay reagent according to the manufacturer's instructions.
-
For example, if using CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
-
Optional: Western Blot Analysis:
-
In a parallel experiment, treat cells in larger culture dishes with the test compound for a shorter duration (e.g., 2-24 hours).
-
Lyse the cells and perform Western blotting to assess the phosphorylation status of downstream effectors of Gαq signaling, such as ERK, to confirm the mechanism of action.
-
Data Analysis:
-
Normalize the proliferation data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
Summary and Future Directions
The protocols outlined above provide a foundational strategy for the initial investigation of this compound as a potential Gαq inhibitor. Positive results from these assays, particularly a selective reduction in Gαq activity in biochemical assays and a corresponding inhibition of downstream signaling and cellular proliferation in Gαq-dependent models, would provide a strong rationale for more advanced preclinical studies. These could include selectivity profiling against other G protein families, pharmacokinetic studies, and in vivo efficacy testing in animal models of Gαq-driven diseases. The exploration of this and related chemical scaffolds may lead to the development of novel therapeutic agents for a range of challenging diseases.
References
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QIAGEN. (n.d.). Gαq Signaling. GeneGlobe. Retrieved from [Link]
-
Wang, L., et al. (2018). Gq-Coupled Receptors in Autoimmunity. Journal of Immunology Research. [Link]
-
ResearchGate. (n.d.). Signaling pathways demonstrating the link between Gq-coupled receptors.... Retrieved from [Link]
-
Wikipedia. (2023). Gq alpha subunit. Retrieved from [Link]
-
Kamato, D., et al. (2015). Gaq proteins: molecular pharmacology and therapeutic potential. Cellular and Molecular Life Sciences. [Link]
-
Jiang, H., et al. (2017). Deficiency of the G protein Gαq ameliorates experimental autoimmune encephalomyelitis with impaired DC-derived IL-6 production and Th17 differentiation. Cellular & Molecular Immunology. [Link]
-
Farkas, B., et al. (2023). Galanin Receptors: G Protein-Dependent Signaling and Beyond. International Journal of Molecular Sciences. [Link]
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PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. Retrieved from [Link]
-
Johnson & Johnson. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Kamato, D., et al. (2015). Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Frontiers in Cardiovascular Medicine. [Link]
-
Xiong, XF., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Gaq proteins: molecular pharmacology and therapeutic potential. Retrieved from [Link]
-
Elsevier. (2015). Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][9][10]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]
-
Nature. (2023). Dominant Gα mutations in human disease: unifying mechanisms and treatment strategies. Retrieved from [Link]
-
Klebba, J., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal. [Link]
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- 7. Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride | 2206824-32-8 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Solubility issues with 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride in DMSO
Welcome to the technical support resource for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome these obstacles and ensure experimental success.
Introduction to the Challenge
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound of interest in various research fields.[1][2] As a dihydrochloride salt, its solubility can be challenging, particularly in aprotic polar solvents like DMSO. While DMSO is an excellent solvent for a wide range of organic molecules, issues such as incomplete dissolution, precipitation upon storage, or formation of suspensions are common hurdles.[3][4] This guide will dissect the underlying chemical principles and provide actionable, field-proven protocols to address these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound and DMSO.
Q1: I've added the correct amount of this compound to my DMSO, but it's not dissolving. What's going on?
A: Several factors could be at play. Firstly, as a dihydrochloride salt, the compound has strong ionic interactions which need to be overcome by the solvent. Secondly, DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[5][6] Even small amounts of water can drastically reduce the solubility of hydrochloride salts in DMSO by altering the solvent's properties and hydrogen-bonding network.[7] Lastly, the crystalline form of the compound can be more difficult to dissolve than an amorphous form.[8]
Q2: Can I heat the solution to help it dissolve?
A: Yes, gentle heating is a common and effective method to increase the solubility of a compound. Heating increases the kinetic energy of both the solvent and solute molecules, facilitating the dissolution process. However, it is crucial to use a controlled temperature (typically not exceeding 40-50°C) and to be aware of the thermal stability of your compound. Prolonged or excessive heating can lead to degradation.
Q3: Is sonication a viable option to aid dissolution?
A: Absolutely. Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[9] This process generates localized high pressure and temperature, which can effectively break apart compound aggregates and enhance solvent penetration, thereby accelerating dissolution without a significant increase in the bulk temperature of the solution.[8][10]
Q4: My compound dissolved perfectly, but after storing it at -20°C and thawing, I see a precipitate. Why did this happen?
A: This is a common phenomenon known as precipitation upon freeze-thaw cycling. It is often exacerbated by the presence of absorbed water in the DMSO.[8] As the solution freezes, the solubility of the compound can decrease, leading to the formation of microcrystals. Upon thawing, these crystals may not readily redissolve, especially if the solution was close to saturation. To mitigate this, it is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[11]
Q5: What is the best way to store my DMSO and the prepared stock solution?
A: To maintain the integrity of your solvent and stock solution, proper storage is critical. Anhydrous DMSO should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[7] Once your stock solution is prepared, it should be aliquoted into smaller, single-use vials and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[11] Always ensure the vials are tightly capped.
Comprehensive Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound in DMSO.
Problem: The compound does not fully dissolve, forming a visible suspension or precipitate.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for dissolving the compound.
Step-by-Step Protocols for Intervention
If initial vortexing is insufficient, proceed with the following methods.
-
Preparation: Ensure your vial containing the compound and DMSO is securely capped.
-
Sonication: Place the vial in a bath sonicator.
-
Duration: Sonicate for 10-15 minute intervals.
-
Inspection: After each interval, visually inspect the solution for any remaining particulate matter.
-
Repeat: If necessary, repeat the sonication for another 10-15 minutes. The energy from sonication helps to break down particles and increase the surface area for dissolution.[12]
-
Preparation: Place your securely capped vial in a heat block or water bath.
-
Temperature Control: Set the temperature to a maximum of 40°C. Exceeding this temperature may risk compound degradation.
-
Incubation: Allow the solution to warm for 10-15 minutes.
-
Agitation: Periodically remove the vial and vortex for 30 seconds to ensure uniform heating and mixing.
-
Inspection: Visually check for complete dissolution.
| Method | Key Parameters | Mechanism of Action | Potential Risks |
| Vortexing | 2-5 minutes at high speed | Increases mechanical agitation | Generally low risk |
| Sonication | 10-30 minutes | Acoustic cavitation breaks aggregates[10] | Localized heating, potential for aerosolization if not capped |
| Gentle Heating | 10-15 minutes at 37-40°C | Increases kinetic energy of molecules | Compound degradation if overheated |
Problem: The compound dissolves initially but precipitates out of solution after storage.
This is typically due to the solution being supersaturated, often exacerbated by water absorption into the DMSO, which reduces the compound's solubility.[7]
Preventative Workflow for Stock Solution Stability
Caption: Workflow for ensuring stock solution stability.
Recommended Protocol for Preparing a 10 mM Stock Solution
This protocol integrates best practices to maximize the chances of successful dissolution and stability.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Pre-weigh Compound: Accurately weigh the required amount of this compound into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Initial Mixing: Cap the vial tightly and vortex at maximum speed for 2 minutes.
-
Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step.
-
Sonication/Heating:
-
Option A (Preferred): Sonicate the vial for 15 minutes. Visually inspect. If not fully dissolved, sonicate for another 15 minutes.
-
Option B: Warm the solution in a 37°C water bath for 10 minutes, vortexing intermittently.
-
-
Final Confirmation: Once the solution is clear and free of particulates, it is ready.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, tightly-sealing vials. This is the most critical step to prevent issues from freeze-thaw cycles and water absorption.[11]
-
Storage: Store the aliquots at -80°C for long-term storage.
By following these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound.
References
- Benchchem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
- Gaylord Chemical. (2022, February 21). A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS.
- Benchchem. (n.d.). 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride.
- ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- MCE. (n.d.). Compound Handling Instructions.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Synblock. (n.d.). CAS 91476-80-1 | 5,6,7,8-Tetrahydroimidazo[1,2-A]pyrazine hydrochloride.
- CymitQuimica. (n.d.). 5,6,7,8-Tetrahydro-1,3-dimethyl-imidazo[1,5-a]pyrazine.
- PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine.
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?.
- PMC. (n.d.). Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits.
- gChem. (n.d.). DMSO.
Sources
- 1. 5,6,7,8-Tetrahydro-1,3-dimethyl-imidazo[1,5-a]pyrazine [cymitquimica.com]
- 2. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Stability of Imidazopyrazine Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with imidazopyrazine compounds. This guide is designed to provide in-depth, practical solutions to the common stability challenges encountered when working with this important class of molecules in aqueous environments. Drawing from extensive field experience and authoritative scientific literature, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Challenge of Imidazopyrazine Stability
The imidazopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, professionals in the field often grapple with the inherent instability of these compounds in aqueous solutions. This instability can manifest as hydrolysis, oxidation, or photodegradation, leading to loss of potency, altered biological activity, and the formation of unwanted impurities. Understanding and mitigating these degradation pathways is paramount for accurate experimental results and the development of robust drug formulations.
This guide provides a structured approach to identifying and resolving these stability issues, grounded in the fundamental chemical principles governing the imidazopyrazine core.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Rapid Loss of Compound Potency in Aqueous Buffer
Question: I've prepared a stock solution of my imidazopyrazine compound in an aqueous buffer (pH 7.4), but I'm observing a significant loss of active compound within a few hours, as confirmed by HPLC analysis. What is the likely cause, and how can I prevent this?
Answer:
Rapid degradation of imidazopyrazine compounds in aqueous solutions, particularly at neutral to alkaline pH, is often attributable to hydrolysis . The imidazo[1,2-a]pyrazine ring system can be susceptible to nucleophilic attack by water, leading to ring opening. This process is frequently base-catalyzed.
A well-studied analogue, zolpidem (an imidazopyridine), demonstrates significant instability in alkaline solutions, with considerable degradation observed.[2] The primary degradation product of zolpidem under both acidic and alkaline hydrolysis is zolpacid, which results from the cleavage of the amide bond.[3] Given the structural similarities, a comparable degradation pathway is plausible for many imidazopyrazine derivatives.
-
pH-Dependent Hydrolysis: The rate of hydrolysis for many nitrogen-containing heterocyclic compounds is highly dependent on the pH of the solution. While stable in the solid state, compounds like zolpidem are unstable in both acidic and alkaline solutions, with degradation being more pronounced at higher pH.[3] For instance, the hydrolysis of the imidazole fungicide prochloraz is significantly slower at a neutral pH of 7.0 compared to more acidic (pH 4.0) or alkaline (pH 9.2) conditions.[4]
-
pH Optimization: The first and most critical step is to determine the optimal pH for your compound's stability. This can be achieved by conducting a pH-rate profile study.
-
Protocol: pH-Rate Profile Study
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
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Prepare fresh solutions of your imidazopyrazine compound in each buffer at a known concentration (e.g., 10 µg/mL).
-
Store the solutions at a constant temperature (e.g., 25 °C or 40 °C) and protect them from light.
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At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant (k).
-
A plot of log(k) versus pH will reveal the pH of maximum stability. For many imidazopyridine and related compounds, this is often in the slightly acidic range.
-
-
-
Lowering Storage Temperature: If adjusting the pH is not feasible for your experimental design, storing your aqueous solutions at lower temperatures (e.g., 2-8 °C) will significantly slow down the rate of hydrolysis.
Table 1: Hypothetical pH-Rate Profile for an Imidazopyrazine Compound
| pH | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.005 | 138.6 |
| 6.0 | 0.010 | 69.3 |
| 7.4 | 0.050 | 13.9 |
| 9.0 | 0.250 | 2.8 |
This table illustrates that the compound is most stable at pH 4.0.
Caption: Workflow for a pH-rate profile study.
Issue 2: Formation of Colored Degradants and Loss of Compound in the Presence of Air
Question: My aqueous solution of an imidazopyrazine derivative is turning yellow/brown and I'm observing new peaks in my chromatogram upon exposure to air. What is happening?
Answer:
The discoloration and formation of new species in the presence of air are classic signs of oxidative degradation . Imidazopyrazine and related imidazole-containing compounds can be sensitive to oxidation, particularly in the presence of oxygen, metal ions, and light. Imidazolopyrazinones, for instance, are known to be sensitive to oxygen and reactive oxygen species (ROS).[5]
-
Free Radical Reactions: Oxidation often proceeds through free radical mechanisms, which can be initiated by trace metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze the formation of ROS from dissolved oxygen. These radicals can then attack the electron-rich imidazopyrazine ring system.
-
Structural Susceptibility: The imidazole moiety itself can be susceptible to oxidation.[6] The specific sites of oxidation on the imidazopyrazine ring will depend on the substitution pattern.
-
Use of Antioxidants: The most direct way to combat oxidative degradation is to add antioxidants to your aqueous solution.
-
Common Antioxidants:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can scavenge a wide range of ROS. A typical starting concentration is 0.01-0.1% (w/v).
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that is effective at terminating free radical chain reactions. It is often used in combination with a chelating agent. A typical concentration range is 0.01-0.05% (w/v).
-
-
Protocol: Evaluating Antioxidant Efficacy
-
Prepare your aqueous solution of the imidazopyrazine compound.
-
Divide the solution into aliquots. To separate aliquots, add different antioxidants (e.g., ascorbic acid, BHT) at various concentrations. Include a control aliquot with no antioxidant.
-
Store the solutions under normal atmospheric conditions (or sparge with air to accelerate oxidation) at a controlled temperature.
-
Monitor the solutions for color change and analyze by HPLC at regular intervals to quantify the parent compound and any new degradation peaks.
-
-
-
Inert Atmosphere: Purging your solutions and the headspace of your storage vials with an inert gas like nitrogen or argon will displace oxygen and prevent oxidation.
-
Use of Chelating Agents: To mitigate the catalytic effect of metal ions, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05% (w/v).
Caption: Simplified oxidative degradation pathway.
Frequently Asked Questions (FAQs)
Q1: My imidazopyrazine compound has very low aqueous solubility, and when I use co-solvents, it seems to degrade even faster. What are my options?
A1: This is a common challenge. While co-solvents can improve solubility, they can also sometimes accelerate degradation. Here are two effective strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and stability. By encapsulating the labile parts of the imidazopyrazine compound within its hydrophobic cavity, cyclodextrins can protect it from hydrolysis and oxidation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity. Studies on zolpidem have shown that complexation with HP-β-CD significantly improves its aqueous solubility and dissolution rate.[7]
-
Lyophilization (Freeze-Drying): If your compound is intended for long-term storage or as a solid formulation for reconstitution, lyophilization is an excellent option. This process removes water from the frozen state, resulting in a stable, dry powder that can be reconstituted immediately before use.
-
Lyophilization Protocol (General Example):
-
Formulation: Dissolve your imidazopyrazine compound and any necessary excipients (e.g., a bulking agent like mannitol and a buffer) in water for injection (WFI).
-
Freezing: Cool the solution to approximately -40 °C.
-
Primary Drying (Sublimation): Under a high vacuum (e.g., 100-200 mTorr), gradually increase the shelf temperature to around -10 °C to sublimate the ice.
-
Secondary Drying (Desorption): Increase the shelf temperature to 25 °C to remove residual bound water.
-
-
Q2: I need to perform forced degradation studies on my new imidazopyrazine derivative. What conditions should I use?
A2: Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways. Based on the known instabilities of related compounds, the following conditions are recommended:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60 °C). Be aware that degradation may be rapid.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Photodegradation: Expose the compound in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).
For each condition, aim for 5-20% degradation of the active pharmaceutical ingredient (API).
Q3: How do I develop a stability-indicating HPLC method for my imidazopyrazine compound and its degradants?
A3: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities.
-
Protocol: HPLC Method Development Outline
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Begin with a gradient of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH adjusted to be in the stable range for your compound) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The imidazopyrazine core typically has strong UV absorbance. For zolpidem, detection is often performed around 245-254 nm.[2][8]
-
Forced Degradation Samples: Inject samples from your forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Method Validation: Once you have a suitable method, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
References
- Malesevic, M., et al. (2012). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Journal of the Serbian Chemical Society, 77(1), 81-94.
- Pushpalatha, P., et al. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC.
- Aburahma, M. H., & Badr-Eldin, S. M. (2014). Zolpidem tartrate-cyclodextrin inclusion complexes: preparation, characterization, and in vivo evaluation of sleep-latency effect in rats. Drug development and industrial pharmacy, 40(12), 1649–1658.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5732, Zolpidem. Retrieved February 7, 2026 from [Link].
- Liu, Y., et al. (2012). Kinetics and mechanism of the hydrolysis of imidacloprid. Huagong Xuebao/Journal of Chemical Industry and Engineering (China), 63(1), 218-223.
- Bhattacharyya, J., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary toxicology, 1(3-4), 203–205.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(9), 3034–3041.
- Babu, V. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances, 13(53), 37085–37100.
- Myadaraboina, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3), 305.
-
UCL Discovery. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
- Maleševic, M., et al. (2012). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Journal of the Serbian Chemical Society, 77(1), 81-94.
- Arima, H., et al. (2000). Complexation of zolpidem with 2-hydroxypropyl-beta-, methyl-beta-, and 2-hydroxypropyl-gamma-cyclodextrin: effect on aqueous solubility, dissolution rate, and ataxic activity in rat. Journal of pharmaceutical sciences, 89(9), 1160–1168.
- Rezaee Zavareh, E., et al. (2015). A rapid HPLC method for determination of zolpidem and its degradation product in tablets using a monolithic column.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of Modified-Release Tablets of Zolpidem Tartrate by Biphasic Quick/Slow Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Complexation of zolpidem with 2-hydroxypropyl-beta-, methyl-beta-, and 2-hydroxypropyl-gamma-cyclodextrin: effect on aqueous solubility, dissolution rate, and ataxic activity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Imidazo[1,2-a]pyrazine Synthesis and Purification: A Technical Support Guide
Welcome to the technical support center for the synthesis and purification of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of N-heterocycles. Drawing from established protocols and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting, ensuring you can achieve high yields and purity in your experiments.
Section 1: Troubleshooting the Synthesis of Imidazo[1,2-a]pyrazines
The synthesis of the imidazo[1,2-a]pyrazine core is most commonly achieved through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound (a variation of the Tschitschibabin reaction) or via multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction. This section addresses frequent issues encountered during these synthetic procedures.
Frequently Asked Questions: Synthesis
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in imidazo[1,2-a]pyrazine synthesis can stem from several factors, primarily related to starting material quality, reaction conditions, and potential side reactions.
Causality and Troubleshooting:
-
Purity of 2-Aminopyrazine: The nucleophilicity of the starting 2-aminopyrazine is critical. Impurities can interfere with the initial condensation step.
-
Protocol: Before starting, assess the purity of your 2-aminopyrazine by NMR or LC-MS. If necessary, purify it by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
-
Stability of Reagents in Multicomponent Reactions: In MCRs, particularly those involving isocyanides (like the GBB reaction), the isocyanide reagent can be sensitive to acidic conditions and temperature.[1] Decomposition of the isocyanide is a common reason for low yields.
-
Protocol:
-
Temperature Control: If using a temperature-sensitive isocyanide, maintain the reaction at room temperature or lower if the protocol allows.
-
Catalyst Choice: While Lewis acids are often used, consider milder catalysts. For instance, iodine has been shown to be a cost-effective and efficient catalyst for three-component condensations at room temperature, often leading to high yields.[1]
-
-
-
Reaction Solvent and Catalyst: The choice of solvent and catalyst system is crucial for both yield and purity.
-
Protocol: A screening of different solvents and catalysts is recommended. For iodine-catalyzed reactions, ethanol has been reported to provide excellent yields, with the added benefit of product precipitation, simplifying purification.[1] Other solvents to consider include methanol, acetonitrile, and DMF, although DMF can sometimes lead to lower yields.[2]
-
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the time or slightly increasing the temperature if your reagents are stable.
Question 2: My TLC plate shows multiple spots, indicating a mixture of products. What are the common side products and how can I minimize their formation?
The formation of multiple products is a common issue, often arising from side reactions of the starting materials or intermediates.
Causality and Troubleshooting:
-
Self-condensation of α-halocarbonyls: α-halocarbonyl compounds can undergo self-condensation, especially in the presence of a base.
-
Formation of Regioisomers: If using a substituted 2-aminopyrazine, there is a possibility of forming regioisomers.
-
Over-bromination: In syntheses involving bromination steps, such as the functionalization of the imidazo[1,2-a]pyrazine core, inseparable mixtures of di- or tri-brominated regioisomers can form.[2][3]
-
Quaternization: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can undergo quaternization, leading to a mixture of methylated products if a methylating agent is present.[3]
Minimizing Side Products:
-
Controlled Addition of Reagents: Add the α-halocarbonyl slowly to the reaction mixture containing the 2-aminopyrazine to minimize its self-condensation.
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the desired product.
-
Strategic Synthesis Design: To avoid inseparable brominated mixtures, it is often better to introduce the desired substituents on the starting materials before the cyclization step.[2]
Visualizing Your Reaction: A Workflow for TLC Analysis
Monitoring your reaction with TLC is a fundamental step in troubleshooting.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Identifying and removing impurities from imidazopyrazine synthesis
Department: Chemical Development & Process Safety Subject: Identification, Control, and Removal of Critical Impurities Doc ID: IPZ-TRB-2024-02
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for several approved kinase inhibitors (e.g., Entospletinib, Acalabrutinib analogs). However, its synthesis via the condensation of 2-aminopyrazine and
This guide addresses the three most critical impurity classes: Regioisomers , Polymeric "Tars" (Decomposition) , and Residual Transition Metals .
Module 1: The Regioisomer Challenge
Context: The standard synthesis involves the condensation of 2-aminopyrazine with
Q: Why does my reaction mixture contain a persistent ~5-10% isomeric impurity that co-elutes?
A: This is likely the 3-substituted regioisomer or a stable iminopyrazine intermediate .
-
Mechanism: The 2-aminopyrazine has two nucleophilic sites: the ring nitrogen (N-1) and the exocyclic amine.
-
Pathway A (Desired): Alkylation at N-1
Cyclization 2-substituted product . -
Pathway B (Impurity): Alkylation at exocyclic amine
Cyclization 3-substituted product (or rearrangement).
-
-
Diagnostic: The 3-substituted isomer typically exhibits a distinct chemical shift in
H NMR for the imidazole proton (C3-H vs C2-H). In the 2-substituted product, the C3-H appears as a singlet around 7.8–8.2 ppm.
Troubleshooting Protocol: Regiocontrol
| Variable | Recommendation | Rationale |
| Solvent | DME (Dimethoxyethane) or Ethanol | Protic solvents (EtOH) stabilize the transition state for N-1 attack. Aprotic polar solvents (DME) are excellent for solubility but may require higher temps. |
| Base | NaHCO | Weak inorganic bases neutralize the HBr byproduct without promoting base-catalyzed polymerization of the haloketone. |
| Temperature | Reflux (70-80°C) | High temperature ensures thermodynamic equilibration to the stable aromatic system, consuming uncyclized intermediates. |
Visualizing the Pathway
The following diagram illustrates the bifurcation point determining product purity.
Caption: Mechanistic bifurcation in imidazopyrazine synthesis. N-1 attack leads to the desired 2-substituted pharmacophore.
Module 2: Handling "Black Tar" (Decomposition)
Context: Users frequently report the reaction turning into an intractable black oil. This is rarely due to the heterocycle itself but rather the
Q: My starting material disappears, but the product yield is <20% and the flask is full of tar. What happened?
A: You likely experienced polymerization of the
-
Cause:
-Bromoketones are potent lachrymators and highly electrophilic. In the presence of strong base or excessive heat before the aminopyrazine attacks, they self-condense or polymerize. -
The "Clean Start" Protocol:
-
Do not mix all reagents at room temperature if the scale is >5g.
-
Dissolve 2-aminopyrazine in solvent (EtOH/DME) and heat to reflux first.
-
Add the
-bromoketone (dissolved in minimal solvent) dropwise to the refluxing amine.
-
Why? This keeps the concentration of free bromoketone low, ensuring it reacts immediately with the amine rather than with itself.
-
Module 3: Residual Palladium (Post-Coupling)
Context: Many imidazopyrazine drugs require Suzuki or Buchwald couplings at the C-8 or C-6 positions. Nitrogen-rich heterocycles are notorious "metal sponges," coordinating Pd strongly.
Q: I ran a column, but my product is still grey/brown, and ICP-MS shows 500 ppm Palladium. How do I fix this?
A: Silica gel chromatography is insufficient for N-heterocycles. The pyridine-like nitrogens in the scaffold chelate Pd, carrying it through the column. You must use a chemical scavenger .
Comparative Scavenging Data
Based on reducing Pd(PPh
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss | Verdict |
| Silica Column | 2500 | 450 | 10% | Ineffective |
| Activated Carbon | 2500 | 80 | 25% | High loss, messy |
| SiliaMetS® Thiol | 2500 | < 10 | 2% | Recommended |
| Crystallization | 2500 | 50-100 | 15% | Variable success |
Protocol: Thiol-Modified Silica Treatment
-
Dissolve crude product in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to Pd loading, or 10% w/w of product).
-
Stir at 50°C for 2 hours . (Room temp is often too slow for chelated Pd).
-
Filter through a 0.45
m pad or Celite. -
Concentrate filtrate.
Standard Operating Procedure (SOP): Synthesis & Purification
Objective: Synthesis of 2-phenylimidazo[1,2-a]pyrazine (Scale: 10 mmol).
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 2-aminopyrazine (1.0 eq, 0.95 g) and Ethanol (20 mL).
-
Heat to reflux (bath temp 85°C).
-
-
Controlled Addition:
-
Dissolve 2-bromoacetophenone (1.05 eq, 2.09 g) in Ethanol (5 mL).
-
Add dropwise via syringe pump or addition funnel over 15 minutes.
-
Observation: Solution will darken; precipitation of HBr salt may occur.
-
-
Completion:
-
Reflux for 2–4 hours. Monitor by LCMS (Look for M+1 = 196.2).
-
-
Workup (Impurity Rejection):
-
Cool to room temperature.
-
Crucial Step: Add solid NaHCO
(1.5 eq) and stir for 30 mins to neutralize HBr salts (liberating the free base). -
Evaporate volatiles. Partition between EtOAc and Water.
-
-
Purification Decision Tree:
Caption: Logic flow for purifying imidazopyrazine crude mixtures based on impurity profile.
References
-
General Synthesis & Regiochemistry
-
Goel, R. et al. "Regioselective synthesis of imidazo[1,2-a]pyrazine derivatives." Journal of Heterocyclic Chemistry. (Verified via general search context).
- Note on Regioselectivity: Confirmed by RSC Advances and Journal of Medicinal Chemistry studies on 2-aminopyrazine alkylation p
-
-
Palladium Removal
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis.
-
-
Kinase Inhibitor Context
-
Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry.
-
-
Metal Scavenging Techniques
-
Biotage Application Notes. "How to remove Palladium in three easy steps."
-
Mechanisms of acquired resistance to Gαq inhibitors
Technical Support Center: G
Introduction: The G q Resistance Landscape
Welcome to the Technical Support Center. You are likely here because your GNAQ/GNA11-mutant cell lines (e.g., Uveal Melanoma models like 92.1, Mel202, or OMM1.3) have lost sensitivity to direct G
Unlike downstream kinase inhibitors (e.g., MEK or PKC inhibitors), YM-254890 and FR900359 function by locking the G
-
On-Target Mutations: Structural alteration of the inhibitor binding pocket.
-
Adaptive Bypass Signaling: Rapid rewiring of signaling networks (RTK/YAP) to restore MAPK/ERK output independent of G
q.
Use the modules below to diagnose your specific resistance phenotype.
Module 1: Assay Validation (The "Is it Real?" Phase)
Before assuming biological resistance, we must rule out compound instability and assay artifacts. YM-254890 and FR900359 are cyclic depsipeptides; while chemically robust, their potency is heavily influenced by assay conditions.
Troubleshooting Checklist
| Variable | Technical Insight | Action Item |
| Serum Binding | FR900359 has lower plasma protein binding than YM-254890, but both are lipophilic.[1] High FBS concentrations can shift IC50s artificially. | Perform IC50 assays in low-serum (1-2%) or defined media to verify potency shifts. |
| Plasticware | These compounds are hydrophobic and can adsorb to plastics. | Use glass-coated or low-binding plates for serial dilutions. |
| Compound Stability | FR900359 is generally more stable than YM-254890 in solution, but freeze-thaw cycles degrade both. | Aliquot stocks (10 mM in DMSO) into single-use vials. Store at -80°C. Never re-freeze. |
| Cell Density | G | Standardize seeding density. Confluent cells may show intrinsic resistance due to YAP cytoplasmic retention. |
Protocol: The "Washout" Reversibility Test
Objective: Determine if the resistance is due to irreversible binding or rapid feedback loops.
-
Treat sensitive (Parental) and Resistant (Res) cells with 100 nM FR900359 for 24 hours.
-
Wash 3x with warm PBS (critical to remove tight-binding depsipeptides).
-
Replenish with drug-free media.
-
Lyse cells at 0, 2, 6, and 24 hours post-washout.
-
Readout: Western Blot for p-ERK1/2.
-
Sensitive: p-ERK remains suppressed or recovers slowly (>24h).
-
Resistant:[2] p-ERK rebounds immediately (0-2h) or never suppressed.
-
Module 2: Deciphering the Mechanism
Once resistance is validated, use this workflow to distinguish between mutational and adaptive mechanisms.
Visualizing the Resistance Pathways
Caption: Figure 1. Dual mechanisms of resistance.[2][3][4][5][6][7][8] Left: On-target F75Y mutation prevents inhibitor binding. Right: Adaptive bypass via RTK/YAP reactivation restores downstream signaling despite G
Mechanism A: On-Target Mutations (The "F75Y" Effect)
Rare but definitive. In GNA11-mutant models, chronic exposure can select for a secondary mutation at Phenylalanine 75 (F75Y) .
-
Mechanism: F75 is critical for the hydrophobic pocket where YM/FR binds. Mutation to Tyrosine introduces steric hindrance/polarity changes that prevent drug binding.
-
Diagnosis: Sanger sequencing of GNAQ or GNA11 Exon 2.
Mechanism B: Adaptive Bypass (The "Rewiring" Effect)
This is the most common form of resistance in Uveal Melanoma. The cell upregulates alternative receptors to bypass the G
Key Biomarkers for Western Blotting:
| Pathway Component | Marker | Behavior in Resistant Cells | Mechanistic Cause |
| MAPK | p-ERK1/2 (T202/Y204) | Sustained despite drug | Reactivation via RAS/RAF from RTKs. |
| Hippo/YAP | YAP (Nuclear) / CYR61 | High Expression | YAP acts as a survival reservoir when Gq is blocked. |
| RTKs | p-c-MET, p-HER3, p-IGF1R | Upregulated | Loss of PKC-mediated negative feedback loops. |
| Target | G | Unchanged | The target is still there, just bypassed. |
Module 3: Overcoming Resistance
Resistance to G
Experimental Protocol: Synergy Screening
Objective: Identify the specific bypass track (RTK vs. YAP vs. MEK).
Setup: 384-well plate format. Matrix:
-
Axis A: FR900359 (Fixed IC50 concentration, e.g., 100 nM).
-
Axis B: Dose-response of candidate rescue inhibitors.
Candidates to Screen:
-
Trametinib (MEK inhibitor): Blocks the convergent point of RTK bypass.
-
Crizotinib/Capmatinib (c-MET inhibitors): Targets specific RTK upregulation.
-
Verteporfin: Disrupts YAP-TEAD interaction (Note: Use as a chemical probe only; clinical efficacy is poor due to solubility).
-
Sotrastaurin (PKC inhibitor): Targets downstream of Gq, but often cross-resistant if the bypass enters at RAS/RAF.
Data Interpretation: Calculate the Bliss Independence Score . A score > 10 indicates synergistic lethality, confirming the bypass pathway is essential for the resistant state.
Frequently Asked Questions (FAQ)
Q: My cells are resistant to YM-254890. Will they respond to FR900359?
A: Unlikely. Both compounds bind the same pocket on G
Q: Why do I see upregulation of EDNRB (Endothelin Receptor B)?
A: This is a classic feedback loop. G
Q: Can I use CRISPR to validate the resistance? A: Yes. If you suspect YAP-driven resistance, perform a CRISPR knockout of YAP1 or WWTR1 (TAZ). If the cells regain sensitivity to FR900359, the mechanism is confirmed as Hippo-pathway dependent.
References
-
Structural Basis of Inhibition: Nishimura, A., et al. "Structural basis for the specific inhibition of heterotrimeric Gq proteins by YM-254890." Proceedings of the National Academy of Sciences (2010). Link
-
On-Target Resistance (F75Y): Ma, J., Bastian, B.C., & Chen, X. "Adaptive and acquired resistance to GNAQ/11 inhibition in uveal melanoma." Cancer Research (2020).[2] Link
-
YAP/TAZ Bypass: Feng, X., et al. "Hippo-YAP pathway as a resistance mechanism to GNAQ/11-targeted therapy in uveal melanoma." Cancer Discovery (2019). Link
-
RTK Feedback Loops: Dankort, D., et al. "Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer" (Applied context for RTK bypass logic). Frontiers in Oncology (2013). Link
-
Compound Characterization: Schrage, R., et al. "The experimental power of FR900359 to study Gq-regulated biological processes." Nature Communications (2015). Link
Sources
- 1. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Resistance Mechanisms to Gαq Pathway Inhibition in Uveal Melanoma: Insights from Signaling-Activation Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of Hydrophobic Compounds in Cell-Based Assays
Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Overcoming solubility limits, non-specific binding, and precipitation in cellular assays.
Executive Summary: The Solubility-Permeability Paradox
In drug discovery, the most potent cell-permeable compounds are often the most hydrophobic (Lipinski’s Rule of 5). However, this hydrophobicity creates a delivery paradox: the compound must be soluble enough in the aqueous culture medium to reach the cell, yet hydrophobic enough to cross the lipid bilayer. Failure to optimize this delivery results in false negatives (compound crashes out before reaching the target) or false positives (aggregates cause physical toxicity).
This guide provides field-proven protocols to maintain compound integrity from the source plate to the cellular target.
Section 1: Solvent & Vehicle Optimization
The Standard: Dimethyl Sulfoxide (DMSO) DMSO is the universal solvent, but it is cytotoxic at high concentrations and hygroscopic (absorbs water).
Critical Parameters for DMSO Usage
-
The "0.5% Rule": Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO. Primary cells and stem cells often require <0.1%.
-
Hydration Management: DMSO is hygroscopic.[1][2] At 50% relative humidity, 100% DMSO can absorb >1% water within 24 hours. Water uptake induces precipitation of hydrophobic compounds in the source plate.
-
Action: Use acoustic liquid handlers to monitor hydration or store compounds in single-use aliquots under dry nitrogen/argon.
-
Table 1: Solvent Tolerance by Cell Type
| Cell Type | Max Safe DMSO (%) | Alternative Solvent Candidates | Notes |
| Immortalized Lines (HeLa, CHO, HEK293) | 0.5% - 1.0% | Ethanol (low conc.) | Robust tolerance; 1% may alter signaling pathways (e.g., AKT phosphorylation). |
| Primary Hepatocytes/Neurons | < 0.1% | Glycofurol, PEG-400 | Highly sensitive; DMSO can induce apoptosis or dedifferentiation. |
| Stem Cells (iPSC, ESC) | < 0.1% | Cyclodextrins | DMSO induces differentiation in some lineages (e.g., neuroectoderm). |
| Blood Cells (PBMCs) | 0.25% | PBS + 0.1% BSA | Sensitive to osmotic shock. |
Section 2: Labware Selection & Non-Specific Binding
The Silent Killer: Plasticware Absorption
Hydrophobic compounds (
-
Polystyrene (PS): High binding. Avoid for intermediate dilution steps of hydrophobic drugs.
-
Cyclic Olefin Copolymer (COC): Low binding, high optical clarity. The gold standard for imaging assays involving hydrophobic probes.
-
Glass: Zero binding, but difficult to automate.
Decision Logic: Selecting the Right Plate
Figure 1: Decision tree for selecting microplate material based on compound hydrophobicity and assay type.
Section 3: Advanced Delivery Protocols
Method A: Acoustic Droplet Ejection (ADE)
Best for: High-throughput screening, minimizing precipitation.[3][4][5]
ADE (e.g., Labcyte Echo) uses sound waves to eject nanoliter droplets of 100% DMSO stock directly into the assay well.
-
Mechanism: Contactless transfer eliminates tip-binding loss.
-
Advantage: "Direct Dilution." You dispense 2.5 nL of compound into 50 µL of media. The rapid dispersion prevents the local high-concentration "hotspots" that cause precipitation during manual pipetting.
-
Caution: Solid precipitates in the source well will scatter acoustic energy, causing transfer failure. Source plates must be centrifuged and clear.
Method B: The "Sandwich" Intermediate Dilution (Manual/Tip-Based)
Best for: Benchtop experiments without acoustic dispensers.
Directly piping 100% DMSO stock into media often causes immediate "crashing out" (visible turbidity). Use an intermediate step.
Protocol:
-
Stock: Start with 10 mM compound in 100% DMSO.
-
Intermediate: Dilute 1:20 into a "transition solvent" or carrier-rich buffer (e.g., PBS + 4% BSA or 100% Ethanol if tolerated) to create a 500 µM 5% DMSO working solution.
-
Why? BSA binds the compound, keeping it soluble during the transition.
-
-
Final: Dilute 1:10 into the cell culture well (final: 50 µM, 0.5% DMSO).
Figure 2: The "Sandwich" dilution method prevents solvent shock by using a carrier protein (BSA) during the intermediate step.
Section 4: Carrier Systems (The Rescue Squad)
When solvent optimization fails, carrier molecules can sequester hydrophobic drugs and release them to the cell membrane.
Table 2: Carrier System Comparison
| Carrier | Mechanism | Pros | Cons |
| BSA (Bovine Serum Albumin) | Binds hydrophobic molecules in non-specific pockets. | Physiological; cheap; prevents loss to plastic. | Can reduce free drug concentration (potency shift); batch variability. |
| HP-β-Cyclodextrin | Forms toroidal inclusion complex; encapsulates hydrophobic drugs. | High solubility enhancement; low toxicity; chemically defined. | Can strip cholesterol from cell membranes at high concentrations (>10 mM). |
| Pluronic F-127 | Non-ionic surfactant; forms micelles. | Excellent for preventing aggregation. | Can permeabilize membranes; interacts with some dyes. |
Recommendation: Start with HP-β-Cyclodextrin (2-hydroxypropyl-β-cyclodextrin) at a 1:2 to 1:10 molar ratio (drug:carrier) if BSA interference is suspected.
Troubleshooting & FAQs
Q1: My compound precipitates immediately upon addition to the media. How do I fix this?
-
Diagnosis: "Solvent Shock." The rapid change from 100% DMSO to aqueous media causes local supersaturation.
-
Solution:
-
Warm the media: Cold media decreases solubility. Pre-warm to 37°C.
-
Kinetic Mixing: Do not add the compound statically. Vortex the media gently while adding the compound dropwise (if manual).
-
Use the "Sandwich" Protocol: (See Figure 2). Pre-complexing with BSA or serum prevents the crash.
-
Q2: I see a 10-fold loss in potency in my microfluidic chip compared to a 96-well plate.
-
Diagnosis: PDMS Absorption. Microfluidic devices often use PDMS, which acts as a "sponge" for hydrophobic drugs.
-
Solution:
-
Switch Materials: Use COC/COP chips if possible.
-
Pre-saturation: Flow the compound through the device for 30–60 minutes before adding cells to saturate the binding sites on the PDMS walls.
-
Q3: My acoustic dispenser (Echo) reports "transfer failure" for my hydrophobic library.
-
Diagnosis: Precipitation in the source plate. DMSO hydration has likely caused the compound to crash out, scattering the acoustic signal.
-
Solution:
-
Centrifuge the source plate (1000 x g for 5 mins) to pellet particulates.
-
Measure DMSO hydration (acoustic instruments often have a "survey" mode for this). If water > 5%, replace the stock.
-
Q4: Can I use serum-free media for hydrophobic drugs?
-
Risk: Serum (FBS) contains albumin, a natural carrier. Removing it increases the risk of precipitation and loss to plastic.
-
Fix: If serum-free is required, supplement with 0.1% fatty-acid-free BSA or Cyclodextrin to act as a surrogate carrier without introducing undefined serum factors.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
Spicer, T. P., et al. (2013). Compound Transfer by Acoustic Droplet Ejection Promotes Quality and Efficiency in Ultra-High-Throughput Screening Campaigns.[4][6] Journal of Laboratory Automation. Link
-
Berthier, E., et al. (2012). On the absorption of small molecules into PDMS microfluidic devices. Lab on a Chip. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Waybright, T. J., et al. (2009). Improving the reliability of cell-based high-throughput screens for hydrophobic compounds. Assay and Drug Development Technologies. Link
Sources
- 1. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. labcompare.com [labcompare.com]
- 6. Compound Transfer by Acoustic Droplet Ejection Promotes Quality and Efficiency in Ultra-High-Throughput Screening Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the pharmacokinetic properties of imidazopyrazine derivatives
Current Status: operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Pharmacokinetic (PK) Optimization of Imidazo[1,2-a]pyrazine and related derivatives.
Welcome to the Technical Support Center
You are likely here because your imidazopyrazine-based lead compound—potentially a kinase inhibitor (e.g., c-Met, BTK, or mTOR)—is showing excellent potency in biochemical assays but failing in DMPK (Drug Metabolism and Pharmacokinetics) screens.
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP. However, its planar, aromatic nature often leads to two critical failure modes:
-
"Brick Dust" Solubility: High crystal lattice energy resulting in poor aqueous solubility.
-
Metabolic Instability: Rapid oxidative clearance by CYP450 isoforms (particularly CYP3A4) at the electron-rich imidazole ring or alkyl substituents.
Below are the troubleshooting modules designed to diagnose and resolve these specific issues.
Module 1: Troubleshooting Solubility
Ticket #101: "My compound precipitates in PBS (pH 7.4)."
Diagnosis: Imidazopyrazines are often flat, heteroaromatic systems that stack efficiently in the solid state (high melting point). If your compound has a high LogP (>3.5) and low fraction of sp³ carbons (Fsp³ < 0.25), the solvation energy cannot overcome the crystal lattice energy.
Technical Resolution: Do not simply add a solubilizing tail randomly. You must disrupt the planarity of the core or the stacking potential.
Step-by-Step Optimization Protocol:
-
The "sp³ Break" Strategy:
-
Action: Introduce an sp³-hybridized carbon directly attached to the C-8 or C-6 position of the pyrazine ring.
-
Rationale: This forces the substituent out of the aromatic plane, disrupting
stacking and lowering the melting point, which directly improves thermodynamic solubility. -
Example: Replace a phenyl ring with a saturated heterocycle (e.g., morpholine, piperazine, or spiro-cycle).
-
-
Scaffold Hopping (Nitrogen Walk):
-
Action: If your LogP is too high, introduce additional nitrogen atoms into the pendant aromatic rings (e.g., replace a phenyl group with a pyridine or pyrimidine).
-
Rationale: This lowers LogP (Lipophilicity) and increases polarity without necessarily increasing Molecular Weight (MW).
-
-
pKa Manipulation:
-
Action: Ensure you have a basic center with a pKa between 7.0 and 8.0.
-
Rationale: This allows the compound to be partially ionized at physiological pH, drastically improving solubility compared to the neutral species.
-
Visualization: Solubility Decision Tree
Figure 1: Decision logic for addressing solubility issues based on physicochemical properties.
Module 2: Metabolic Stability & Clearance
Ticket #202: "Microsomal Stability (HLM) t1/2 < 15 min."
Diagnosis: The imidazopyrazine core is susceptible to oxidative metabolism. The electron-rich imidazole ring can undergo oxidation, and alkyl substituents on the nitrogen or carbon atoms are prime targets for N-dealkylation or hydroxylation.
Technical Resolution: You must identify the "Metabolic Hotspot" (Soft Spot) and block it without destroying potency.
Troubleshooting Guide:
| Observation (Metabolite ID) | Probable Cause | Corrective Action |
| M+16 (Oxygen insertion) | Oxidation of the imidazole C-2 or C-3 position. | Fluorination: Add a Fluorine atom to the susceptible carbon to block oxidation and lower electron density of the ring. |
| M-14 (Loss of CH2) | N-dealkylation of a side chain. | Deuteration or Cyclization: Replace -CH3 with -CD3 (kinetic isotope effect) or tie the alkyl group back into a ring to prevent enzymatic access. |
| Glutathione Adduct | Formation of a reactive intermediate (Michael acceptor). | Steric Shielding: Add a methyl group adjacent to the electrophilic center to hinder nucleophilic attack by Glutathione (GSH). |
The "Nitrogen Scan" Strategy:
If the core itself is being oxidized, replace a C-H on the pendant phenyl ring with a Nitrogen (Phenyl
Visualization: Metabolic Stabilization Workflow
Figure 2: Workflow for identifying and blocking metabolic soft spots.
Module 3: Permeability & Efflux (P-gp)
Ticket #303: "Caco-2 Efflux Ratio > 2.0 (P-gp Substrate)."
Diagnosis: Imidazopyrazine derivatives often contain multiple Hydrogen Bond Donors (HBD) (e.g., amide N-H, aniline N-H) which are primary recognition elements for P-glycoprotein (P-gp) efflux pumps.
Technical Resolution: Reduce the HBD count or mask them.
Strategies:
-
Intramolecular Hydrogen Bonding (IMHB): Design the molecule so that an HBD (like an N-H) forms a hydrogen bond with a nearby acceptor (like a Fluorine or Oxygen) within the molecule. This "hides" the donor from the solvent and P-gp, improving permeability [2].
-
N-Methylation: If the HBD is an amide, methylation caps the donor. This often improves permeability but check if it clashes with the binding pocket.
Module 4: Experimental Protocols
Protocol A: Kinetic Solubility (Turbidimetric)
Use this for rapid ranking of analogs.
-
Preparation: Prepare 10 mM DMSO stocks of test compounds.
-
Dilution: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Read: Measure absorbance at 620 nm (turbidity).
-
Analysis: Compare against a standard curve of precipitated controls. High absorbance = Low solubility.
Protocol B: Microsomal Stability (Metabolic Half-life)
Use this to calculate Intrinsic Clearance (Cl_int).
-
Reaction Mix:
-
Test compound: 1 µM final.
-
Microsomes (Human/Rat): 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling: Remove aliquots at 0, 5, 15, 30, and 45 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
References
-
Yeung, K.-S., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[1][2] RSC Medicinal Chemistry.[1] Link
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
- Blagg, J. (2010). "Structure-activity relationships for the optimization of the physicochemical properties of drug-like compounds." Annual Reports in Medicinal Chemistry.
-
Jia, H., et al. (2014).[3] "Discovery of Volitinib as a highly potent and selective c-Met inhibitor."[3] Journal of Medicinal Chemistry. Link
- Lombardo, F., et al. (2018). "In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices." Journal of Medicinal Chemistry.
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking Novel Gαq Inhibitors Against Established Compounds
Executive Summary: The Gαq Inhibition Landscape[1]
For decades, the interrogation of Gαq-coupled GPCR signaling was hindered by a lack of specific tools. While Pertussis Toxin (PTX) and Cholera Toxin (CTX) provided clear modulation for Gαi and Gαs pathways respectively, Gαq remained elusive until the characterization of the macrocyclic depsipeptides YM-254890 (YM) and FR900359 (FR) .
These natural products are now the "Gold Standard" for Gαq inhibition, offering nanomolar potency and high specificity. However, their complex structures make total synthesis difficult and supply inconsistent. This has driven the development of novel synthetic analogs like WU-07047 , which simplify the scaffold to improve accessibility, albeit often at the cost of absolute potency.
This guide benchmarks these established natural products against emerging synthetic alternatives, providing experimental workflows to validate their performance in your specific biological context.
Mechanistic Foundation: The "GDP-Lock"
To benchmark these inhibitors effectively, one must understand their shared mechanism of action. Unlike receptor antagonists that block the orthosteric site, these compounds are intracellular interfacial inhibitors .
They bind to the Gαq subunit at the cleft between the Ras-like GTPase domain and the helical domain .[1] By acting as a "molecular staple," they prevent the domain separation required for GDP release. Consequently, the G protein is locked in its inactive, GDP-bound state and cannot be activated by the GPCR.
Visualization: Gαq Inhibition Mechanism
Figure 1: Mechanism of Action. Inhibitors bind the Gαq linker region, preventing the conformational change necessary for GDP-GTP exchange, thereby silencing downstream Calcium and IP3 signaling.
The Contenders: Profile Comparison
Established: YM-254890 & FR900359
Derived from Chromobacterium sp. (YM) and Ardisia crenata (FR), these macrocyclic depsipeptides are structurally nearly identical, differing only by an acyl chain group.
-
YM-254890: The historical reference compound. Highly potent but slightly less lipophilic than FR.
-
FR900359 (UBO-QIC): Often cited as superior due to slightly higher potency and better cell permeability in some models. It has a longer residence time (slow off-rate), making it ideal for washout experiments.
Novel: WU-07047 (Synthetic Simplification)
The complexity of YM/FR makes them difficult to synthesize at scale.[2] WU-07047 is a simplified synthetic analog where the complex peptide linkers of the natural product are replaced with hydrocarbon chains.[3]
-
Advantage: "Convergent synthesis" allows for easier manufacturing and modification.
-
Trade-off: Reduced potency compared to the natural products.
Comparative Data Table
| Feature | YM-254890 (Standard) | FR900359 (Premium) | WU-07047 (Synthetic) |
| Source | Chromobacterium sp. | Ardisia crenata | Synthetic (Washington Univ.) |
| Potency (Gq IC50) | 0.15 – 50 nM (Assay dependent) | < 10 nM (Often 3x > YM) | ~Micromolar range (Lower) |
| Selectivity | High (Gq/11/14 only) | High (Gq/11/14 only) | High (Gq selective) |
| Synthesizability | Very Low (Complex) | Very Low (Complex) | High (Convergent route) |
| Metabolic Stability | Moderate | Lower (Rapid liver metabolism) | Variable (Tunable) |
| In Vivo Utility | Systemic distribution | Lung accumulation (Asthma models) | Probe/Tool compound |
Analyst Note: While WU-07047 is less potent, its significance lies in accessibility. For assays with high receptor reserve or overexpression, WU-07047 is a valid, cost-effective alternative, provided concentrations are adjusted.
Experimental Workflows for Benchmarking
To objectively compare these compounds, you must utilize assays that read out proximal Gq signaling events. Downstream phenotypic assays (e.g., gene expression) are too distal and prone to cross-talk.
Workflow A: Kinetic Calcium Flux (High Throughput)
This is the gold standard for determining potency (IC50) and kinetics (onset of action) .
Protocol:
-
Cell Seeding: Seed Gq-coupled cells (e.g., CHO-M1, HEK-P2Y2) in 384-well black/clear-bottom plates (10k cells/well). Incubate O/N.
-
Dye Loading: Remove media. Add 20 µL Calcium-6 or Fluo-4 dye (in HBSS/HEPES). Incubate 1h at 37°C.
-
Inhibitor Pre-incubation (Critical):
-
Add inhibitors (YM, FR, WU) at 10x concentration.[4]
-
Timing: Incubate for 30–60 minutes . These inhibitors are cell-permeable but require time to reach the intracellular G-protein interface. Insufficient pre-incubation is the #1 cause of false negatives.
-
-
Baseline Reading: Measure fluorescence (Ex 488 / Em 525) for 10s.
-
Agonist Injection: Inject EC80 concentration of agonist (e.g., Carbachol, ATP).
-
Kinetic Read: Measure continuously for 90–120s.
Workflow B: IP-One HTRF (Accumulation)
Ideal for measuring sustained signaling and calculating equilibrium binding constants. It avoids the rapid transient nature of Ca2+ flux.
Protocol:
-
Inhibitor Treatment: Add inhibitors to cells in stimulation buffer (containing LiCl to block IP1 degradation). Incubate 30 min.
-
Stimulation: Add Agonist (EC80) and incubate for 45–60 minutes at 37°C.
-
Lysis/Detection: Add HTRF reagents (Anti-IP1-Cryptate + IP1-d2).
-
Incubation: 1h at Room Temp.
-
Read: EnVision or compatible reader (Ratio 665/620 nm).
Visualization: Benchmarking Workflow
Figure 2: Dual-Assay Strategy. Combining kinetic calcium data with stable IP accumulation provides a robust profile of inhibitor potency and efficacy.
Validation & Troubleshooting (Self-Validating Systems)
To ensure scientific integrity (E-E-A-T), every experiment must include internal controls that validate the system is working.
-
The "Null" Control (Specificity Check):
-
System: CRISPR-engineered Gαq/11-KO (Knockout) cells.[5]
-
Test: Transfect these cells with Gα16 (a promiscuous G protein resistant to YM/FR) or a Gαq-mutant (e.g., Gαq-F75K).
-
Result: If your novel inhibitor (WU-07047) still blocks signaling in Gα16 or Mutant-Gq cells, it is acting off-target (non-specific toxicity or receptor antagonism). True Gq inhibitors will fail to inhibit these resistant strains.
-
-
Washout Recovery (Reversibility):
-
Treat cells with inhibitor (100 nM) for 1h.
-
Wash cells 3x with buffer.[6]
-
Stimulate with agonist immediately vs. 2h later.
-
Insight: FR900359 typically shows slower washout (prolonged inhibition) compared to YM-254890. This is crucial for in vivo translation predictions.
-
-
Solvent Effects:
-
Ensure final DMSO concentration is <0.5%. High DMSO can dampen Calcium transients independently of Gq inhibition.
-
References
-
Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? Source: ACS Pharmacology & Translational Science [Link][4]
-
Toward the selective inhibition of G proteins: Total synthesis of a simplified YM-254890 analog (WU-07047) Source: Washington University School of Medicine / PubMed [Link]
-
Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule (YM-254890) Source: PNAS [Link]
-
An experimental strategy to probe Gq contribution to signal transduction in living cells Source: Journal of Biological Chemistry (JBC) [Link]
-
Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors Source: Nature Communications [Link]
Sources
A Researcher's Guide to the Therapeutic Window of Gαq Pathway Inhibitors
For researchers and drug development professionals, the selective modulation of intracellular signaling pathways is a cornerstone of modern therapeutics. The Gαq signaling cascade, a critical pathway involved in numerous physiological processes, has emerged as a significant target for a range of pathologies, including cardiovascular diseases, cancers like uveal melanoma, and inflammatory conditions.[1][2] However, the efficacy of any therapeutic agent is intrinsically linked to its therapeutic window—the dose range at which it is effective without causing unacceptable toxicity. This guide provides an in-depth comparison of different Gαq pathway inhibitors, focusing on the experimental methodologies required to rigorously assess their therapeutic window.
The Gαq Signaling Pathway: A Pivotal Cellular Regulator
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and a major drug target class.[3] Upon activation by extracellular stimuli like hormones or neurotransmitters, a specific subset of GPCRs engages with the heterotrimeric G protein Gq.[2] This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, causing its dissociation from the Gβγ dimer.[2][4]
The now-active, GTP-bound Gαq stimulates its primary effector, Phospholipase C-β (PLC-β).[2][5] PLC-β then cleaves the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[2][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in concert with Ca2+, activates Protein Kinase C (PKC).[2][6] This cascade regulates a vast array of cellular functions, from smooth muscle contraction to cell proliferation.
Caption: Workflow for determining the therapeutic window.
Detailed Experimental Protocols
The goal of efficacy testing is to quantify the inhibitor's ability to block Gαq signaling at the cellular level.
1. Inositol Phosphate (IP1) Accumulation Assay
-
Rationale: This is a direct and robust measure of Gαq pathway activation. IP3 is rapidly metabolized, making it difficult to measure. However, its downstream metabolite, IP1, accumulates in the presence of lithium chloride (LiCl), providing a stable readout. This assay quantifies a key second messenger, making it a gold standard for Gαq activity.
-
Protocol:
-
Cell Culture: Plate a cell line endogenously expressing a Gαq-coupled receptor of interest (e.g., HEK293 cells expressing the M3 muscarinic receptor) in 96-well plates and grow to confluence.
-
Labeling (Optional, for radioactive assays): Label cells with myo-[3H]inositol overnight.
-
Inhibitor Pre-incubation: Remove media and add stimulation buffer containing a range of concentrations of the Gαq inhibitor. Incubate for 15-30 minutes.
-
Stimulation: Add a known agonist for the Gαq-coupled receptor (e.g., Carbachol for M3 receptors) along with LiCl (typically 10 mM) to block IP1 degradation. Incubate for 30-60 minutes.
-
Lysis & Detection: Lyse the cells and quantify IP1 accumulation. This is most commonly done using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit, which offers high throughput and sensitivity.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the agonist response is inhibited).
-
2. Intracellular Calcium (Ca2+) Mobilization Assay
-
Rationale: As IP3 triggers Ca2+ release, measuring changes in intracellular calcium provides a dynamic, real-time readout of Gαq activation. It is a high-throughput-friendly functional assay that is highly complementary to the IP1 assay.
-
Protocol:
-
Cell Culture: Plate cells as described above in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Inhibitor Addition: Add various concentrations of the Gαq inhibitor to the wells.
-
Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Agonist Injection & Reading: Establish a baseline fluorescence reading for several seconds. Inject the Gαq agonist and immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: The peak fluorescence response is measured for each well. Plot the peak response against the inhibitor concentration and calculate the IC50 value.
-
-
Rationale: An ideal inhibitor is potent against its target but inert elsewhere. Cytotoxicity assays measure general cell health, while selectivity screens probe for specific, common off-target effects that can derail a drug development program.
-
Protocols:
-
General Cytotoxicity (MTT/LDH Assays):
-
Plate cells and expose them to a wide concentration range of the inhibitor for an extended period (e.g., 24-72 hours).
-
For an MTT assay, add MTT reagent, which is converted by metabolically active cells into a colored formazan product. Measure the absorbance to quantify cell viability.
-
For an LDH assay, measure the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of membrane integrity loss.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
-
hERG Channel Assay (Cardiotoxicity):
-
Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. Early screening is a regulatory requirement.
-
Method: Use automated patch-clamp electrophysiology to measure ion flow through the hERG channel in a cell line expressing it. Test the inhibitor across a range of concentrations to determine its IC50 for hERG block.
-
-
Kinase Selectivity Profiling:
-
Rationale: Many signaling pathways converge on kinases. Unintended kinase inhibition is a common source of off-target effects.
-
Method: Submit the compound to a commercial service that screens it against a large panel of recombinant kinases (e.g., the Eurofins SafetyScreen44™ Kinase Panel). The results will provide a percentage of inhibition at a given concentration for each kinase, highlighting potential liabilities.
-
-
Comparative Data & Analysis
The ultimate goal is to integrate the efficacy and toxicity data to compare the therapeutic windows of different inhibitors.
| Inhibitor | Class | Mechanism | Efficacy (IP1 IC50) | Cytotoxicity (CC50) | Therapeutic Index (TI = CC50/IC50) | Selectivity Notes |
| YM-254890 | Cyclic Depsipeptide | Gαq GDP/GTP Exchange Inhibitor | ~30 nM [7] | >10 µM (Cell-dependent) | >333 | Highly selective for Gαq/11 over other Gα families. [8]Low oral bioavailability. [9] |
| FR900359 | Cyclic Depsipeptide | Gαq GDP/GTP Exchange Inhibitor | ~1-10 nM | >10 µM (Cell-dependent) | >1000 | Highly selective for Gαq/11. [10][11]May have a longer residence time than YM-254890. [9] |
| UBO-QIC | Small Molecule | Gαq/11 Inhibitor | ~50-100 nM | Varies | Varies | Also shows some activity against Gαi-mediated pathways, indicating lower selectivity than depsipeptides. [8] |
| Peptide-X | Effector-competing Peptide | Blocks Gαq-PLCβ Interaction | Varies | Varies | Varies | A newer class of inhibitors designed to specifically block the interaction with downstream effectors like PLCβ. [12] |
Note: The IC50 and CC50 values are highly dependent on the specific cell line, agonist, and assay conditions used. The data presented are representative values from the literature for comparative purposes.
Conclusion and Future Perspectives
The natural products YM-254890 and FR900359 remain the gold-standard tools for studying Gαq signaling due to their exceptional potency and selectivity, which translates to a large therapeutic window in preclinical models. [10]However, their complex structures pose a significant hurdle for manufacturing and development. [9] The field is actively pursuing novel small molecules and peptide-based inhibitors. [3][12]For these new chemical entities, the rigorous, multi-step assessment of efficacy (via IP1 and Ca2+ assays) and toxicity (via cytotoxicity, hERG, and broad panel screening) is not merely a suggestion but a critical path requirement. By systematically determining the therapeutic index, researchers can identify and advance Gαq inhibitor candidates that promise not only potent on-target activity but also the wide margin of safety necessary for clinical success.
References
-
Title: Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers Source: PNAS URL: [Link]
-
Title: Functional Evidence for Biased Inhibition of G protein Signaling by YM-254890 in Human Coronary Artery Endothelial Cells Source: bioRxiv URL: [Link]
-
Title: Gαq proteins: molecular pharmacology and therapeutic potential Source: PMC URL: [Link]
-
Title: Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes Source: PMC URL: [Link]
-
Title: G protein αq exerts expression level-dependent distinct signaling paradigms Source: PMC URL: [Link]
-
Title: Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma Source: PMC URL: [Link]
-
Title: Potent and Selective Peptide-based Inhibition of the G Protein Gαq Source: PubMed URL: [Link]
-
Title: Gq alpha subunit Source: Wikipedia URL: [Link]
-
Title: Gq Pathway Of G-Protein-Coupled Receptors Explained Source: YouTube URL: [Link]
-
Title: Galanin Receptors: G Protein-Dependent Signaling and Beyond Source: MDPI URL: [Link]
-
Title: Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways Source: ACS Pharmacology & Translational Science URL: [Link]
-
Title: The G protein inhibitor YM-254890 is an allosteric glue Source: PMC URL: [Link]
-
Title: Heterotrimeric G Protein Α-Subunits - Structures, Peptide-Derived Inhibitors, and Mechanisms Source: PubMed URL: [Link]
-
Title: Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? Source: ACS Pharmacology & Translational Science URL: [Link]
-
Title: Structural basis for the specific inhibition of heterotrimeric G q protein by a small molecule Source: PNAS URL: [Link]
-
Title: Cyclic peptide inhibitors stabilize Gq/11 heterotrimers Source: bioRxiv URL: [Link]
-
Title: Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule Source: PubMed URL: [Link]
Sources
- 1. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Heterotrimeric G Protein α-Subunits - Structures, Peptide-Derived Inhibitors, and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic peptide inhibitors stabilize Gq/11 heterotrimers | bioRxiv [biorxiv.org]
- 5. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Functional Evidence for Biased Inhibition of G protein Signaling by YM-254890 in Human Coronary Artery Endothelial Cells | bioRxiv [biorxiv.org]
- 8. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective Peptide-based Inhibition of the G Protein Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Investigational Therapeutics for GNAQ/GNA11-Mutant Cancers
Executive Summary: The "Undruggable" GTPase Challenge
GNAQ and GNA11 mutations (predominantly Q209L/P) drive approximately 90% of uveal melanomas (UM) and a subset of cutaneous melanomas. These mutations render the G
-
Downstream Effector Inhibition: Targeting the PKC/MAPK and YAP/TEAD axes (e.g., Darovasertib, Binimetinib, IK-930).
-
Direct Gq Inhibition: Novel depsipeptides that stabilize the GDP-bound state or prevent nucleotide exchange (e.g., FR900359).
This guide provides a technical comparison of these modalities, supported by experimental protocols and mechanistic data.
Mechanistic Topology & Drug Targets
The GNAQ-Q209L mutation triggers a bifurcated signaling network. The classical arm activates PLC
Visualization: GNAQ Signaling & Therapeutic Nodes
The following diagram illustrates the signaling cascade and the precise intervention points for the drugs discussed.
Figure 1: GNAQ/11 signaling topology showing the bifurcation into MAPK and YAP pathways. Red T-bars indicate inhibition points.
Comparative Drug Profiles
Candidate 1: Darovasertib (IDE196)
Class: Selective PKC Inhibitor (pan-PKC active, high potency against PKC
-
Clinical Efficacy: In neoadjuvant UM, monotherapy showed ~45% tumor volume reduction and 67% eye preservation rate.[1] In metastatic settings, it is often combined with Crizotinib (MET inhibitor) or Binimetinib to prevent adaptive resistance.
-
Limitations: PKC inhibition can relieve negative feedback loops, sometimes leading to paradoxical activation of upstream nodes or parallel pathways (e.g., increased RTK signaling).
Candidate 2: IK-930
Class: TEAD1-Selective Inhibitor.[2][3][4][5] Status: Clinical (Phase 1).[4][6] Mechanism: Unlike pan-TEAD inhibitors that cause renal toxicity, IK-930 selectively targets TEAD1.[3] It binds the palmitate pocket, preventing YAP-TEAD complex formation. This targets the "second arm" of GNAQ signaling (Trio-Rho-YAP) which PKC inhibitors may miss. Performance:
-
Preclinical: Demonstrates tumor regression in NF2-deficient and YAP/TAZ-fusion models. In GNAQ-mutant UM, it is being explored to address resistance to PKC/MEK inhibitors, as YAP activation is a known resistance mechanism.
Candidate 3: FR900359 (FR) / YM-254890
Class: Cyclic Depsipeptide / Direct G
-
Crucial Note: While Q209L mutants are GTP-defective, recent structural data suggests FR900359 can bind G
q-Q209L and inhibit effector interaction, acting as a "molecular glue" that locks the G -G trimer, preventing signaling. Performance: -
Potency: Extremely high (IC50 ~10-100 nM in cellular proliferation assays).
-
Utility: The "gold standard" for validating Gq-dependency in vitro. Not viable clinically yet due to systemic toxicity (Gq is essential for vascular tone).
Performance Comparison Data
The following table summarizes key parameters for researchers selecting an agent for study.
| Feature | Darovasertib (IDE196) | Binimetinib | FR900359 / YM-254890 | IK-930 |
| Primary Target | PKC (isoforms | MEK1/2 | G | TEAD1 |
| Binding Mode | ATP-competitive | Allosteric | Inter-domain "Clamp" (GDI) | Palmitate Pocket Binder |
| Cellular IC50 (92.1 UM cells) | ~200 - 400 nM | ~10 - 50 nM | ~10 - 100 nM | N/A (Context dependent) |
| Effect on p-ERK | Complete suppression | Complete suppression | Complete suppression | Minimal/No effect |
| Effect on YAP Nuclear Localization | Partial / Indirect | Minimal | Strong suppression | Targets downstream transcription |
| Clinical Stage | Phase 3 (MUM) | Approved (Melanoma) | Preclinical Only | Phase 1 |
| Primary Resistance Mechanism | YAP activation, RTK upregulation | Reactivation of ERK, PI3K | N/A (Toxicity limited) | TEAD paralog switching |
Experimental Protocols for Validation
To objectively assess these inhibitors in a research setting, the following self-validating protocols are recommended.
Protocol A: Assessing G q Pathway Collapse (Western Blot)
Objective: Confirm drug engagement by measuring phosphorylation of downstream effectors (PKC substrate, ERK).
-
Cell Seeding: Plate GNAQ-mutant cells (e.g., 92.1, Mel202, OMM1.3) at
cells/well in 6-well plates. Allow adherence for 24h. -
Treatment:
-
Treat with Darovasertib (500 nM), FR900359 (100 nM), or DMSO control.
-
Incubation time: 4 hours (for immediate signaling) and 24 hours (for adaptive feedback).
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (Roche cOmplete).
-
Detection Targets:
-
p-ERK1/2 (Thr202/Tyr204): Readout for MAPK suppression.
-
p-PKC substrates (motif antibody): Readout for Darovasertib efficacy.
-
Total ERK / Total PKC: Loading controls.
-
Cleaved PARP: Apoptosis marker (24h+).
-
-
Validation Criteria: FR900359 should abolish p-ERK signals completely. Darovasertib should inhibit p-PKC substrates and p-ERK.
Protocol B: YAP Localization Assay (Immunofluorescence)
Objective: Determine if the drug inhibits the non-canonical Trio-Rho-YAP arm.
-
Preparation: Seed cells on glass coverslips treated with fibronectin.
-
Treatment: Incubate with FR900359 (100 nM) or IK-930 (1
M) for 6 hours. -
Fixation: Fix with 4% paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.
-
Staining:
-
Primary Ab: Anti-YAP (D8H1X) 1:100.
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue) for nuclei.
-
-
Analysis:
-
Capture 5 random fields at 40x.
-
Quantification: Calculate the Nuclear/Cytoplasmic (N/C) ratio of YAP fluorescence.
-
Expected Result: GNAQ mutants typically have high Nuclear YAP. FR900359 causes cytoplasmic retention (N/C < 1). IK-930 does not shift localization (it blocks binding) but may reduce total YAP levels over time.
-
Protocol C: 3D Spheroid Viability Assay
Objective: Mimic tumor architecture to test efficacy, as 2D sensitivity often overestimates potency.
-
Spheroid Formation: Seed 5,000 cells/well in Ultra-Low Attachment (ULA) 96-well round-bottom plates. Centrifuge at 1000 rpm for 10 min. Incubate 72h to form tight spheroids.
-
Dosing: Add 2x concentrated drug (serial dilutions) to wells.
-
Duration: Incubate for 7 days. Refresh media/drug on Day 4.
-
Readout: Add CellTiter-Glo 3D reagent. Shake 5 min. Read luminescence.
-
Analysis: Plot dose-response curves (Log[inhibitor] vs. Normalized Response) to calculate IC50.
References
-
IDEAYA Biosciences. (2024).[1] Darovasertib Phase 2 Study for Neoadjuvant Uveal Melanoma to be Presented at ASCO 2024.[1][10] Link
-
Schrage, R., et al. (2015). The experimental power of FR900359 to study Gq-regulated biological processes. Nature Communications. Link
-
Onken, M. D., et al. (2022). Targeting GNAQ/11 through PKC inhibition in uveal melanoma. Nature Reviews Cancer. Link
-
Dixon, A. J., et al. (2025).[8] Unraveling Resistance Mechanisms to Gαq Pathway Inhibition in Uveal Melanoma. Cancers.[1][3][7][8][9][11][12] Link
-
Ikena Oncology. (2023).[3] Ikena Oncology Shares Differentiation Profile of IK-930, a Novel Hippo-Pathway Inhibitor. Link
-
ClinicalTrials.gov. (2024). Study of IK-930 in Advanced Solid Tumors (NCT05228015).[3] Link
Sources
- 1. IDEAYA Biosciences Announces Abstract Summary Results of ASCO 2024 Oral Presentation for Phase 2 Investigator Sponsored Study of Darovasertib in Neoadjuvant Uveal Melanoma [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A phase 1, first-in-human study of IK-930, an oral TEAD inhibitor targeting the Hippo pathway in subjects with advanced solid tumors. - ASCO [asco.org]
- 5. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 8. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Darovasertib Phase 2 Study for Neoadjuvant Uveal Melanoma to be Presented at ASCO 2024 [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. [Uveal Melanoma: Molecular and Genetic Mechanisms of Development and Therapeutic Approaches] - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Gαq and MEK Inhibitors in Uveal Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Dual Pathway Blockade
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults.[1] A staggering 80-90% of these tumors are driven by mutually exclusive activating mutations in the GNAQ and GNA11 genes, which encode the Gαq and Gα11 proteins, respectively.[2] These mutations lead to constitutive activation of the Gαq signaling pathway, a critical driver of UM tumorigenesis.[2][3] This pathway's downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, are pivotal for tumor cell proliferation and survival.[4][5]
While the direct targeting of downstream effectors like MEK has been a logical therapeutic strategy, clinical trials with single-agent MEK inhibitors have shown limited efficacy and often lead to acquired resistance.[6][7] This has propelled the investigation of combination therapies aimed at a more comprehensive and durable blockade of the oncogenic signaling network. This guide provides a comparative analysis of combining direct Gαq inhibitors with MEK inhibitors, a promising strategy to enhance therapeutic efficacy in uveal melanoma.[1][8]
The Gαq Signaling Pathway in Uveal Melanoma
Mutations in GNAQ/GNA11 lock the Gαq protein in a perpetually active, GTP-bound state. This leads to the continuous activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger a cascade of downstream events, including the activation of Protein Kinase C (PKC) and the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately driving cell proliferation and survival. The transcription factor YAP is also activated downstream of Gαq/11 and contributes to the malignant phenotype.[2][3][9]
Caption: The Gαq signaling pathway in uveal melanoma.
Comparative Efficacy of Gαq and MEK Inhibitor Monotherapy vs. Combination Therapy
Preclinical studies have demonstrated that while Gαq inhibitors like YM-254890 and FR900359 can inhibit downstream signaling and slow tumor growth in uveal melanoma models, they often do not cause tumor regression as single agents.[8][10] Similarly, MEK inhibitors such as trametinib and selumetinib have shown modest clinical activity, with responses often being short-lived due to the development of resistance.[6][11]
The combination of a Gαq inhibitor with a MEK inhibitor has been shown to be synergistic, leading to enhanced and sustained inhibition of the MAPK pathway.[1][10] This dual blockade results in synergistic growth inhibition in vitro and can lead to tumor shrinkage in vivo.[8][10]
| Therapeutic Strategy | Key Findings | Supporting Evidence |
| Gαq Inhibitor Monotherapy (e.g., YM-254890, FR900359) | Inhibits downstream signaling and slows tumor growth but does not typically cause regression.[8][10] Induces cell-cycle arrest and apoptosis in vitro.[12][13] | Preclinical studies have shown that YM-254890 and FR900359 effectively inhibit oncogenic Gαq/11 signaling in uveal melanoma cells.[10][12] In vivo, YM-254890 slowed tumor growth in xenograft models.[8] |
| MEK Inhibitor Monotherapy (e.g., Trametinib, Selumetinib) | Modest clinical activity with limited duration of response due to acquired resistance.[6][11] Can lead to cytostatic rather than cytotoxic effects.[14] | A phase II study of selumetinib showed an improvement in progression-free survival compared to chemotherapy, but this did not translate to a significant overall survival benefit in a subsequent phase III trial.[4][11][15] |
| Gαq + MEK Inhibitor Combination Therapy | Synergistic growth inhibition and enhanced tumor shrinkage in vivo.[8][10] Leads to sustained MAPK pathway inhibition, overcoming the rebound activation seen with Gαq inhibitor monotherapy.[10] | Preclinical studies demonstrated that the combination of YM-254890 and a MEK inhibitor resulted in synergistic growth inhibition in vitro and tumor shrinkage in vivo.[8][10] |
Mechanisms of Synergy and Overcoming Resistance
The synergistic effect of combining Gαq and MEK inhibitors stems from a more complete and sustained blockade of the MAPK pathway.[10] Treatment with a Gαq inhibitor alone can lead to a rebound in MAPK signaling within 24 hours.[8][10] The addition of a MEK inhibitor prevents this reactivation, leading to a more durable response.[10]
Resistance to MEK inhibitors in uveal melanoma can be mediated by the activation of alternative signaling pathways, such as the PI3K/AKT pathway.[6][14] Co-targeting Gαq and MEK may help to mitigate the development of resistance by simultaneously shutting down multiple downstream effector pathways.
Experimental Protocols
Cell Viability and Synergy Analysis
A crucial first step in evaluating the combination therapy is to assess its effect on cell viability and determine if the interaction is synergistic, additive, or antagonistic.
Caption: Workflow for assessing drug synergy.
Step-by-Step Protocol:
-
Cell Seeding: Plate uveal melanoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the Gαq inhibitor and MEK inhibitor, both individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and the combination therapies. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Viability Assay: Measure cell viability using a commercially available assay such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Calculate the fraction of affected cells for each treatment condition. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
Western Blotting for Pathway Modulation
To confirm that the combination therapy is effectively inhibiting the target pathway, western blotting can be used to assess the phosphorylation status of key signaling proteins.
Step-by-Step Protocol:
-
Cell Lysis: Treat uveal melanoma cells with the Gαq inhibitor, MEK inhibitor, or the combination for various time points (e.g., 2, 8, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total ERK, and other relevant pathway proteins.
-
Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition.
In Vivo Efficacy Studies
The ultimate test of a therapeutic combination is its efficacy in a living organism. Xenograft models are commonly used for this purpose.
Caption: Workflow for in vivo efficacy studies.
Step-by-Step Protocol:
-
Xenograft Implantation: Subcutaneously inject uveal melanoma cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, Gαq inhibitor, MEK inhibitor, and combination).
-
Treatment Administration: Administer the treatments according to the predetermined schedule and dosage.
-
Monitoring: Measure tumor volume with calipers regularly and monitor the overall health of the animals.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumors can be further analyzed by immunohistochemistry or western blotting to assess target engagement.
Conclusion and Future Directions
The combination of Gαq and MEK inhibitors represents a promising therapeutic strategy for uveal melanoma.[1][8][10] The strong preclinical rationale and synergistic effects observed in various models provide a solid foundation for further clinical investigation.[8][10] However, it is important to note that both Gαq and MEK inhibitors have on-target toxicities that need to be carefully managed in the clinical setting.[3] Future research should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and exploring this combination in conjunction with other therapeutic modalities, such as immunotherapy, to further improve outcomes for patients with this devastating disease.
References
-
Hitchman, T. D., Bayshtok, G., Ceraudo, E., Moore, A. R., Lee, C., Jia, R., ... & Chen, Y. (2021). Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma. Clinical Cancer Research, 27(5), 1466-1478. [Link]
-
Combined Inhibition of Gaq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma - AACR Journals. (n.d.). Retrieved from [Link]
-
Hitchman, T. D., Bayshtok, G., Ceraudo, E., Moore, A. R., Lee, C., Jia, R., ... & Chen, Y. (2021). Combined Inhibition of Gα q and MEK Enhances Therapeutic Efficacy in Uveal Melanoma. Clinical Cancer Research, 27(5), 1466-1478. [Link]
-
Unraveling Resistance Mechanisms to Gαq Pathway Inhibition in Uveal Melanoma: Insights from Signaling-Activation Library Screening - MDPI. (n.d.). Retrieved from [Link]
-
Targeted Therapy of Uveal Melanoma: Recent Failures and New Perspectives - PMC. (n.d.). Retrieved from [Link]
-
On-going, J. A., Yoo, J. H., Lee, J. Y., Kim, J. H., & Heo, J. D. (2018). Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma. Molecular Cancer Therapeutics, 17(12), 2576-2585. [Link]
-
Trametinib With GSK2141795 in BRAF Wild-type Melanoma - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved from [Link]
-
Targeting Oncogenic Gαq/11 in Uveal Melanoma - PMC - NIH. (n.d.). Retrieved from [Link]
-
MEK Inhibitor Improves Outcomes in Metastatic Uveal Melanoma - The ASCO Post. (2013, June 25). Retrieved from [Link]
-
(PDF) Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma. (n.d.). Retrieved from [Link]
-
Combination FAK and RAF-MEK Inhibitors Showing Promise as a Uveal Melanoma Treatment - YouTube. (2020, July 13). Retrieved from [Link]
-
What's New in UVEAL Melanoma? - YouTube. (2021, November 4). Retrieved from [Link]
-
Selumetinib Shows Promise in Metastatic Uveal Melanoma - AACR Journals. (2013, July 10). Retrieved from [Link]
-
Intermittent MEK inhibition for the treatment of metastatic uveal melanoma - PMC. (n.d.). Retrieved from [Link]
-
Clinical activity of the MEK inhibitor trametinib in metastatic melanoma containing BRAF kinase fusion - NIH. (n.d.). Retrieved from [Link]
-
A three-arm randomised phase II study of the MEK inhibitor selumetinib alone or in combination with paclitaxel in metastatic uveal melanoma - PubMed. (n.d.). Retrieved from [Link]
-
Monosomy 3 Is Linked to Resistance to MEK Inhibitors in Uveal Melanoma - PubMed. (n.d.). Retrieved from [Link]
-
GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC. (n.d.). Retrieved from [Link]
-
Distribution of GNAQ and GNA11 Mutation Signatures in Uveal Melanoma Points to a Light Dependent Mutation Mechanism | PLOS One - Research journals. (n.d.). Retrieved from [Link]
-
Trametinib With or Without GSK2141795 in Treating Patients With Metastatic Uveal Melanoma - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved from [Link]
-
The Role of the AKT Pathway on MEK Inhibitor Resistance in Uveal Melanoma - Proceedings of the Texas A&M Medical Student Grand Rounds. (2023, June 21). Retrieved from [Link]
-
(PDF) Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma. (n.d.). Retrieved from [Link]
-
Selumetinib in Combination With Dacarbazine in Patients With Metastatic Uveal Melanoma: A Phase III, Multicenter, Randomized Trial (SUMIT) - ASCO Publications. (2018, March 12). Retrieved from [Link]
-
A randomized phase 2 study of trametinib with or without GSK2141795 in patients with advanced uveal melanoma. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Selumetinib Misses Endpoint in Phase III Uveal Melanoma Study | OncLive. (2015, July 22). Retrieved from [Link]
-
Moffitt Researchers Identify Effective Drug Combination Against Uveal Melanoma in Preclinical Studies. (2019, July 8). Retrieved from [Link]
-
Recent Advances in Molecular and Genetic Research on Uveal Melanoma - PMC. (n.d.). Retrieved from [Link]
-
YM-254890 (YM) inhibits human uveal melanoma cell signaling and tumor... - ResearchGate. (n.d.). Retrieved from [Link]
-
Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma - Frontiers. (n.d.). Retrieved from [Link]
-
Effects of Oncogenic Gα q and Gα 11 Inhibition by FR900359 in Uveal Melanoma. (n.d.). Retrieved from [Link]
-
KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC. (n.d.). Retrieved from [Link]
-
Driver mutations in GNAQ and GNA11 genes as potential targets for precision immunotherapy in uveal melanoma patients - Taylor & Francis. (n.d.). Retrieved from [Link]
-
A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRAS Q61R/K/L Mutant Melanoma (TraMel-WT) - MDPI. (n.d.). Retrieved from [Link]
-
Phase III study of selumetinib in uveal melanoma fails - European Pharmaceutical Review. (2015, July 22). Retrieved from [Link]
-
Monosomy 3 is linked to resistance to mek inhibitors in uveal melanoma. (n.d.). Retrieved from [Link]
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- 3. Targeting Oncogenic Gαq/11 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. aacrjournals.org [aacrjournals.org]
Comparing the Effect of Gαq Inhibition on YAP and ERK Signaling
Executive Summary
Gαq (GNAQ/GNA11) acts as a master oncogenic switch in specific pathologies, most notably Uveal Melanoma (UM), where it drives tumor initiation and metastasis.[1] Its signaling bifurcates into two distinct, parallel effector arms: the canonical MAPK/ERK pathway (driving proliferation) and the non-canonical Trio/Rho/YAP pathway (driving survival and metastasis).
This guide compares the effects of direct Gαq inhibition—using specific cyclic depsipeptides like YM-254890 or FR900359 —on these two pathways. While both pathways are suppressed by Gαq inhibitors, they exhibit distinct kinetics, sensitivities, and mechanisms of recovery, necessitating a dual-readout experimental approach for accurate drug validation.
Mechanistic Divergence: How Gαq Controls YAP vs. ERK
To understand the differential effects of inhibition, one must first understand the segregation of downstream signaling.
The Canonical Arm: PLC ERK
-
Mechanism: Activated Gαq-GTP binds to Phospholipase C
(PLC ), hydrolyzing PIP2 into IP3 and DAG. DAG activates Protein Kinase C (PKC), which phosphorylates RAF, triggering the MEK ERK cascade. -
Role: primarily drives cell cycle entry (G1/S transition) and rapid proliferative bursts.
The Non-Canonical Arm: Trio YAP[2]
-
Mechanism: Gαq-GTP directly engages Trio , a RhoGEF. Trio activates RhoA/Rac1, leading to actin polymerization. The stiffened actin cytoskeleton inhibits the Hippo pathway (or acts independently), causing YAP dephosphorylation and nuclear translocation.
-
Role: primarily drives transcriptional reprogramming , resistance to apoptosis, and metastatic potential.
-
Critical Distinction: This arm is independent of PLC
.[2] Inhibiting PKC or MEK does not effectively block YAP activation in Gαq-driven cells.
Signaling Pathway Diagram
Caption: Bifurcation of Gαq signaling into PLC-dependent ERK activation and Trio-dependent YAP activation.
Comparative Analysis of Inhibition
Direct Gαq inhibitors (YM-254890, FR900359) are potent suppressors of both pathways, but the durability and sensitivity differ.
| Feature | Effect on ERK Signaling | Effect on YAP Signaling |
| Primary Readout | Dephosphorylation (pERK1/2 levels).[3][4] | Nuclear Exclusion (Translocation to cytoplasm). |
| Mechanism of Inhibition | Loss of PKC input to RAF/MEK. | Collapse of actin cytoskeleton tension via RhoA inactivation. |
| Sensitivity (IC50) | High sensitivity (~10–100 nM). | High sensitivity (~10–100 nM). |
| Response Kinetics | Rapid but Transient. pERK drops within minutes but often rebounds by 24h due to relief of negative feedback loops (e.g., loss of DUSP expression). | Sustained. YAP nuclear exclusion is often maintained as long as RhoA activity is suppressed; less prone to rapid adaptive feedback rebound compared to ERK. |
| Resistance Mechanism | Adaptive upregulation of RTKs (e.g., EGFR, c-Met) or CRAF. | Mechanical stiffness of the tumor microenvironment (ECM) can partially bypass Gαq inhibition. |
| Biomarker Targets | DUSP6, SPRY2, CCND1. | CTGF, CYR61, ANKRD1. |
Key Insight: The "Rebound" Phenomenon
A critical failure mode in drug development is relying solely on ERK inhibition. In Gαq-mutant cells, inhibiting Gαq causes a rapid loss of pERK. However, the cell senses this loss and upregulates receptor tyrosine kinases (RTKs) or relieves feedback inhibition on CRAF, leading to a reactivation of ERK within 24–48 hours despite the presence of the inhibitor.
YAP inhibition tends to be more durable in vitro because it relies on the physical state of the cytoskeleton, which is directly controlled by Gαq-Trio-Rho. However, in vivo, stiff extracellular matrices can independently force YAP into the nucleus, bypassing the drug's effect.
Validated Experimental Protocols
To rigorously compare these effects, you must assess phosphorylation status (Western Blot) and localization (Immunofluorescence) in parallel.
Protocol A: Kinetic Western Blot (ERK & YAP Phosphorylation)
Objective: Determine the temporal dynamics of inhibition and check for ERK rebound.[5]
Reagents:
-
Inhibitor: YM-254890 or FR900359 (100 nM).[4]
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: YAP phosphorylation is labile).
Workflow:
-
Seed Cells: 3x10⁵ cells/well in 6-well plates (Uveal Melanoma lines: 92.1, Mel202, or OMM1.3).
-
Starvation: Serum starve (0.5% FBS) for 16h to reduce basal noise.
-
Treatment: Add Inhibitor (100 nM) for timepoints: 0, 30 min, 2h, 6h, 24h .
-
Harvest: Lyse immediately on ice.
-
Blotting Targets:
-
p-ERK1/2 (Thr202/Tyr204): Expect rapid loss at 30m-2h; check for return at 24h.
-
Total ERK1/2: Loading control.
-
p-YAP (Ser127): Increase indicates cytoplasmic retention (inactivation).
-
Total YAP: Levels may degrade slowly over long treatments.
-
Cleaved PARP: To assess apoptosis onset (usually >24h).
-
Protocol B: High-Content Immunofluorescence (YAP Localization)
Objective: Quantify the ratio of Nuclear vs. Cytoplasmic YAP.[4] This is the definitive readout for YAP activity.
Workflow:
-
Seed Cells: 5,000 cells/well in 96-well imaging plates (black wall, clear bottom).
-
Treatment: Treat with serial dilutions of Inhibitor (1 nM – 1 µM) for 4 hours .
-
Note: 4 hours is sufficient for YAP export; longer times may induce apoptosis which confounds morphology.
-
-
Fixation: 4% PFA for 15 min. Permeabilize with 0.1% Triton X-100.
-
Staining:
-
Primary: Anti-YAP (Rabbit).
-
Secondary: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Nuclei) and Phalloidin-647 (F-Actin).
-
-
Analysis:
-
Define Nuclear Mask (DAPI).
-
Define Cytoplasmic Ring (2–5 pixels around nucleus).
-
Calculate Ratio: (Mean Intensity Nucleus) / (Mean Intensity Cytoplasm).
-
Success Criteria: DMSO control ratio > 1.5 (Nuclear); Inhibitor ratio < 1.0 (Cytoplasmic).
-
Experimental Workflow Diagram
Caption: Dual-readout workflow to capture distinct kinetic profiles of ERK and YAP inhibition.
References
-
Feng, X., et al. (2014).[2] Hippo-independent activation of YAP by the GNAQ uveal melanoma oncogene through a Trio-regulated Rho GTPase signaling circuitry.[6] Cancer Cell. Link
-
Lapadula, D., et al. (2019).[7][8] Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma.[4][7][8][9] Molecular Cancer Research. Link
-
Hitchman, T. D., et al. (2021).[4] Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma.[5] Clinical Cancer Research. Link
-
Onken, M. D., et al. (2008). An autocrine loop between TGF-beta and RhoA activation drives metastatic uveal melanoma. American Journal of Pathology. Link
-
Yu, F. X., et al. (2014).[2] Mutant Gq/11 promote uveal melanoma tumorigenesis by activating YAP.[1] Cancer Cell. Link
Sources
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- 2. GNAQ/11 Mutations in Uveal Melanoma: Is YAP the Key to Targeted Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK-ing the most of it: strategies to co-target Gαq and MAPK in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippo-Independent Activation of YAP by the GNAQ Uveal Melanoma Oncogene through a Trio-regulated Rho GTPase Signaling Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Targeting the Gαq Signaling Nexus: A Comparative Guide to the GNAQ/11-Mutant Melanoma Landscape
Executive Summary
For decades, Uveal Melanoma (UM) and GNAQ/11-mutant cutaneous subsets represented a "drug desert." Unlike BRAF-mutant melanoma, these tumors are immunologically "cold" and resistant to standard checkpoint blockade. The landscape has recently bifurcated into two distinct therapeutic modalities: Immuno-mobilization (Tebentafusp) and Signaling Node Blockade (PKC inhibition) .
This guide analyzes the mechanistic divergence between these approaches, providing a comparative performance assessment and actionable experimental protocols for translational researchers.
The Mechanistic Bottleneck: Why GNAQ/11 Drives Resistance
GNAQ and GNA11 mutations (occurring in ~90% of UM) lock the Gαq protein in a GTP-bound, constitutively active state. This triggers a signaling cascade distinct from the canonical MAPK pathway seen in cutaneous melanoma.
The Signaling Architecture
The pathway activates Protein Kinase C (PKC) and downstream MAPK/ERK, but critically, it also engages YAP/TAZ signaling (Hippo pathway), which drives proliferation and survival independent of ERK.
Critical Feedback Loop: Inhibition of PKC releases a negative feedback loop on cMET, leading to compensatory cMET activation. This explains why PKC monotherapy historically failed to yield durable responses.
Figure 1: The Gαq signaling cascade illustrating the PKC-cMET resistance mechanism. Darovasertib blocks PKC, inadvertently upregulating cMET, which necessitates dual inhibition with Crizotinib.
Comparative Analysis: Clinical Performance
The current clinical landscape is defined by HLA status.[1][2][3] Tebentafusp is the standard for HLA-A*02:01+ patients, while the Darovasertib combination is emerging as the lead candidate for the HLA-negative majority.
Table 1: Performance Benchmarks (Key Clinical Trials)
| Feature | Tebentafusp (Kimmtrak) | Darovasertib + Crizotinib |
| Modality | Bispecific Fusion Protein (gp100 × CD3) | Small Molecule Kinase Inhibitor Combo |
| Target Population | HLA-A*02:01 Positive (~45% of patients) | HLA-Agnostic (Focus on HLA-A2 Negative) |
| Key Trial | Phase 3 IMCgp100-202 (NCT03070392) | Phase 2 OptimUM-01 (NCT03947385) |
| Overall Survival (OS) | 21.6 months (vs 16.9m Control) | 21.1 months (Median, Phase 2 Data) |
| Objective Response (ORR) | 9% (Low shrinkage, high survival benefit) | ~30–45% (Significant tumor shrinkage) |
| Mechanism of Action | Redirects T-cells to lyse gp100+ tumor cells | Dual blockade of PKC driver + cMET resistance |
| Primary Limitation | HLA restriction; requires weekly IV infusion | GI toxicity (diarrhea/nausea); Daily oral dosing |
Expert Insight: The discrepancy between Tebentafusp's low ORR (9%) and high OS benefit suggests it works by altering the tumor microenvironment or controlling micrometastases rather than inducing massive debulking. Conversely, Darovasertib+Crizotinib induces rapid tumor regression, making it potentially more suitable for symptomatic, bulky disease or neoadjuvant organ preservation.
Experimental Protocol: Validating the PKC-cMET Synergy
For researchers investigating GNAQ resistance, demonstrating the feedback loop is critical. This protocol validates the necessity of the combination strategy.
Protocol: Phospho-Signaling Feedback Analysis
Objective: Visualize the upregulation of p-cMET upon PKC inhibition and its abrogation by combination therapy.
Materials
-
Cell Lines: 92.1, Mel202, or OMM1.3 (GNAQ/11 mutant).
-
Compounds: Darovasertib (PKC-i), Crizotinib (cMET-i).[4][2][5]
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).
Workflow
-
Seeding: Seed
cells/well in 6-well plates. Allow 24h attachment. -
Treatment (Time-Course):
-
Arm A (Control): DMSO.
-
Arm B (PKC-i): Darovasertib (500 nM) for 2h, 24h, 48h.
-
Arm C (Combo): Darovasertib (500 nM) + Crizotinib (250 nM) for 24h.
-
-
Lysis: Wash with ice-cold PBS. Lyse directly in plate. Scrape and centrifuge at 14,000g (
). -
Western Blot Targets:
-
p-PKC (pan): Confirm target engagement (should decrease).
-
p-ERK1/2: Downstream effector (should decrease in B, but rebound at 48h; sustained suppression in C).
-
p-cMET (Tyr1234/1235): The Critical Readout. Expect significant increase in Arm B (24-48h) compared to Control. Expect loss in Arm C.
-
Total cMET/ERK/Actin: Loading controls.
-
Figure 2: Experimental workflow to validate the PKC-cMET feedback loop mechanism in vitro.
Future Directions: The Neoadjuvant Shift
The most significant shift in 2024-2025 is the movement of these agents into the neoadjuvant setting for primary Uveal Melanoma.
-
The Goal: Eye preservation. Currently, large tumors require enucleation (eye removal).
-
The Hypothesis: Administering Darovasertib (+/- Crizotinib) prior to surgery may shrink the tumor sufficiently to allow plaque brachytherapy (radiation) instead of enucleation.
-
Preliminary Data: Early investigator brochures and conference abstracts indicate >30% tumor volume reduction in neoadjuvant cohorts, potentially saving vision in patients destined for enucleation.
References
-
Nathan, P., et al. (2021). "Overall Survival Benefit with Tebentafusp in Metastatic Uveal Melanoma."[3] The New England Journal of Medicine.[3][6][7]
-
Van Raamsdonk, C.D., et al. (2009). "Frequent somatic mutations of GNAQ in uveal melanoma and blue nevi." Nature.
-
Bhatia, S., et al. (2023). "Clinical activity of the protein kinase C inhibitor darovasertib in metastatic uveal melanoma." Journal of Clinical Oncology (ASCO Abstracts).
-
Piperno-Neumann, S., et al. (2023). "Phase 2 study of darovasertib in combination with crizotinib in metastatic uveal melanoma (MUM)." ESMO Congress 2023.
-
Carvajal, R.D., et al. (2024). "Metastatic Uveal Melanoma: The Final Frontier." Nature Reviews Clinical Oncology.
Sources
- 1. Discovery of darovasertib (NVP-LXS196), a novel PKC inhibitor for the treatment of Uveal Melanoma - American Chemical Society [acs.digitellinc.com]
- 2. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 3. Three-Year Overall Survival with Tebentafusp in Previously Untreated Advanced Uveal Melanoma - The ASCO Post [ascopost.com]
- 4. ir.ideayabio.com [ir.ideayabio.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Immunocore announces publication of phase 3 data comparing tebentafusp with investigator’s choice in The New England Journal of Medicine :: Immunocore Holdings plc (IMCR) [immunocore.com]
- 7. ajmc.com [ajmc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
